N-Me-Val-Leu-anilide
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
(2S)-4-methyl-2-[[(2S)-3-methyl-2-(methylamino)butanoyl]amino]-N-phenylpentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O2/c1-12(2)11-15(21-18(23)16(19-5)13(3)4)17(22)20-14-9-7-6-8-10-14/h6-10,12-13,15-16,19H,11H2,1-5H3,(H,20,22)(H,21,23)/t15-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHIFQTZKVQDNQ-HOTGVXAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC1=CC=CC=C1)NC(=O)C(C(C)C)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NC1=CC=CC=C1)NC(=O)[C@H](C(C)C)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427231 | |
| Record name | L-Leucinamide, N-methyl-L-valyl-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194351-54-7 | |
| Record name | L-Leucinamide, N-methyl-L-valyl-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Chemical Properties and Synthesis of N-Me-Val-Leu-anilide
This technical guide provides a comprehensive overview of the chemical properties, IUPAC name, and a plausible synthetic route for N-Me-Val-Leu-anilide. The information is tailored for researchers, scientists, and professionals in the field of drug development and peptide chemistry.
Chemical Properties and IUPAC Name
This compound is a dipeptide derivative composed of N-methylated L-valine and L-leucine, with the C-terminus capped with an anilide group. The presence of the N-methyl group can enhance the lipophilicity and metabolic stability of peptides, making them more attractive as therapeutic candidates.[1]
IUPAC Name: (2S)-N-((2S)-3-methyl-2-(methylamino)butanoyl)-4-methyl-2-amino-N-phenylpentanamide
Structure:
The chemical properties of this compound can be inferred from the properties of its constituent amino acids and similar peptide structures.
Table 1: Predicted Chemical Properties of this compound
| Property | Predicted Value | Source/Justification |
| Molecular Formula | C24H41N3O2 | Based on the structure of N-methyl-L-valine (C6H13NO2)[2], L-leucine (C6H13NO2), and aniline (C6H7N)[3], with the loss of two water molecules during peptide bond formation. |
| Molecular Weight | 403.61 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Typical appearance for purified, protected peptides.[4][5] |
| Solubility | Soluble in organic solvents (e.g., DMF, DMSO, CH2Cl2), sparingly soluble in water | N-methylation increases lipophilicity.[1] |
| Melting Point | >150 °C (with decomposition) | Peptides generally have high melting points and often decompose before melting. The melting point of Fmoc-N-Me-Val-OH is 187-190 °C. |
| Optical Rotation | Expected to be levorotatory | Based on the L-configuration of the amino acids. For example, Boc-N-Me-Val-OH has [α]20/D of -94±3°. |
| Hydrogen Bond Donors | 1 | The N-H of the anilide. |
| Hydrogen Bond Acceptors | 3 | The two carbonyl oxygens and the tertiary amine nitrogen. |
Experimental Protocols: Synthesis of this compound
The synthesis of this compound can be achieved through standard peptide coupling techniques. A common challenge in the synthesis of N-methylated peptides is the reduced reactivity of the N-methylated amino group.[6] The following protocol outlines a plausible route using Fmoc-solid-phase peptide synthesis (SPPS) or a solution-phase approach.
Materials:
-
Fmoc-L-Leucine
-
Aniline
-
Fmoc-N-Me-L-Valine[5]
-
Coupling reagents (e.g., HBTU, HATU, or Piv₂O[6])
-
Base (e.g., DIPEA, NMM)
-
Deprotection reagent (e.g., 20% piperidine in DMF)
-
Solvents (DMF, CH2Cl2)
-
Purification supplies (e.g., HPLC system, columns)
Protocol for Solution-Phase Synthesis:
-
Amidation of Leucine:
-
Dissolve Fmoc-L-Leucine in a suitable solvent like DMF.
-
Add a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA).
-
Add aniline to the activated Fmoc-L-Leucine and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Work up the reaction mixture to isolate Fmoc-L-Leu-anilide.
-
-
Fmoc Deprotection:
-
Dissolve the purified Fmoc-L-Leu-anilide in a solution of 20% piperidine in DMF.
-
Stir for 30 minutes to remove the Fmoc protecting group.
-
Remove the solvent under reduced pressure to obtain H-L-Leu-anilide.
-
-
Coupling of N-Me-Valine:
-
In a separate flask, dissolve Fmoc-N-Me-L-Valine in DMF.
-
Activate the carboxylic acid with a coupling reagent and a base.
-
Add the H-L-Leu-anilide to the activated Fmoc-N-Me-L-Valine.
-
Stir the reaction mixture until completion.
-
-
Final Deprotection and Purification:
-
Remove the Fmoc group from the resulting dipeptide using 20% piperidine in DMF.
-
Purify the crude this compound by preparative HPLC to obtain the final product.
-
Visualizations
The following diagrams illustrate the chemical structure and a generalized workflow for the synthesis of this compound.
Caption: Chemical structure of this compound.
Caption: Generalized workflow for the synthesis of this compound.
Biological Activity
While specific biological activities for this compound are not extensively documented, it can be hypothesized that this compound may serve as a substrate or inhibitor for various proteases. The valine-leucine sequence is recognized by certain enzymes, and the N-methylation and anilide cap could modulate its interaction with active sites. Salicylanilide-based peptidomimetics containing leucine have shown antibacterial and anticancer activities.[7] Further research would be necessary to elucidate the specific biological roles of this compound.
References
- 1. researchmgt.monash.edu [researchmgt.monash.edu]
- 2. N-Methyl-L-valine | C6H13NO2 | CID 444080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. mdpi.com [mdpi.com]
N-Me-Val-Leu-anilide CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-Methyl-Valyl-Leucinyl-Anilide, a modified dipeptide of interest in peptidomimetics and drug discovery. While specific experimental data for this compound is not extensively available in public databases, this document compiles relevant information based on closely related analogs and the well-established principles of N-methylated peptide chemistry. The guide covers physicochemical properties, general synthetic approaches, and potential biological significance, offering a valuable resource for researchers investigating novel peptide-based therapeutics.
Physicochemical Properties
Quantitative data for N-Me-Val-Leu-anilide is not readily found in public chemical databases. The following table summarizes key computed and referenced data for the target compound and its close, non-methylated analog, L-Valinyl-L-leucinyl anilide.
| Property | This compound (Theoretical) | L-Valinyl-L-leucinyl anilide (Reference) |
| CAS Number | Not available | 874945-31-0[1] |
| Molecular Formula | C₁₈H₂₉N₃O₂ | C₁ H₂₇N₃O₂[1] |
| Molecular Weight | 319.45 g/mol | 305.4 g/mol [1] |
| IUPAC Name | (2S)-2-[[(2S)-3-methyl-2-(methylamino)butanoyl]amino]-4-methyl-N-phenylpentanamide | 2-[(2-amino-3-methylbutanoyl)amino]-4-methyl-N-phenylpentanamide[1] |
Note: The molecular weight for this compound was calculated based on its constituent amino acids and the aniline moiety.
Synthesis and Characterization
The synthesis of N-methylated peptides like this compound requires specialized coupling strategies to overcome the steric hindrance and reduced nucleophilicity of the N-methylated amino group. While a specific protocol for the target compound is not published, general methodologies for the synthesis of N-methylated dipeptides can be adapted.
General Synthetic Workflow
A common approach involves the solution-phase or solid-phase synthesis using protected N-methyl-L-valine and L-leucine-anilide precursors. The key step is the peptide bond formation between the N-methylated valine and the leucine anilide.
Caption: General workflow for the synthesis of this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis of N-methylated peptides can be found in the literature. Key considerations include the choice of coupling reagents and reaction conditions to minimize racemization and maximize yield.
Example Coupling Protocol (General):
-
Activation: The protected N-methyl-L-valine is activated using a suitable coupling reagent (e.g., HATU, HOBt) in an appropriate solvent (e.g., DMF, DCM).
-
Coupling: The activated amino acid is then reacted with the protected L-leucine-anilide. The reaction progress is monitored by a suitable analytical technique (e.g., TLC, LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is worked up to remove excess reagents and byproducts. The crude product is then purified, typically by column chromatography.
-
Deprotection: The protecting groups are removed under specific conditions to yield the final this compound.
Characterization:
The synthesized compound would be characterized using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
Biological Significance and Potential Applications
N-methylation is a common strategy in medicinal chemistry to enhance the pharmacological properties of peptides. While the specific biological activity of this compound has not been reported, its structural features suggest potential applications in several areas.
Rationale for N-Methylation
The introduction of a methyl group on the amide nitrogen of the peptide backbone can lead to several advantageous properties:
-
Increased Proteolytic Stability: The N-methyl group can sterically hinder the approach of proteases, leading to a longer biological half-life.
-
Enhanced Membrane Permeability: The reduction in hydrogen bonding capacity and increased lipophilicity can improve the ability of the peptide to cross cell membranes.
-
Conformational Rigidity: The N-methylation restricts the conformational freedom of the peptide backbone, which can lead to higher receptor affinity and selectivity.
Caption: Impact of N-methylation on peptide properties.
Potential Therapeutic Areas
Given that similar peptide anilides have been investigated as enzyme inhibitors, this compound could potentially be explored for its activity against various enzymatic targets. For instance, derivatives of valine and leucine have been studied as inhibitors of proteases and aminoacyl-tRNA synthetases.
Conclusion
This compound represents an intriguing yet under-characterized molecule. Based on the established principles of N-methylated peptide chemistry, it is predicted to possess enhanced stability and membrane permeability compared to its non-methylated counterpart. This technical guide provides a foundational understanding of its properties and synthesis, which can serve as a starting point for further research and development in the field of peptide-based drug discovery. Future studies are warranted to synthesize and characterize this compound and to explore its potential biological activities.
References
The Role of N-Methylated Tripeptide Anilides in Modern Peptide Screening: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-methylated peptides represent a critical evolution in peptide-based drug discovery and chemical biology. The strategic incorporation of a methyl group onto the amide nitrogen of the peptide backbone imparts significant advantages, including enhanced proteolytic stability and improved cell permeability. This technical guide explores the multifaceted role of N-methylated tripeptide anilides, using the structural template of N-Me-Val-Leu-anilide, in the context of peptide screening for drug discovery and enzyme characterization. While specific quantitative data and detailed experimental protocols for this compound are not extensively available in public literature, this document provides a comprehensive framework based on established principles for analogous compounds. We will delve into the synthesis, application in protease assays, and potential implications for signaling pathway modulation, offering researchers a robust guide to leveraging this important class of molecules.
Introduction: The Significance of N-Methylation in Peptide Science
Peptides are highly specific and potent signaling molecules, making them attractive candidates for therapeutic development. However, their utility is often hampered by poor metabolic stability and low bioavailability. N-methylation is a key chemical modification that addresses these limitations. By replacing the amide proton with a methyl group, the peptide backbone is shielded from proteolytic degradation by enzymes such as serine and cysteine proteases. This modification also disrupts hydrogen bonding networks, which can lead to increased lipophilicity and enhanced membrane permeability.
This compound serves as an exemplary scaffold for understanding the utility of N-methylated tripeptide anilides. Its structure combines the features of N-methylation at the valine residue with a dipeptide sequence (Val-Leu) and an anilide cap. The anilide group can serve as a chromogenic or fluorogenic reporter group upon cleavage, making such compounds valuable tools in enzyme assays.
Synthesis of N-Methylated Peptide Anilides
The synthesis of N-methylated peptides like this compound requires specialized protocols due to the steric hindrance introduced by the N-methyl group, which can impede coupling efficiency.
General Solid-Phase Peptide Synthesis (SPPS) Protocol for N-Methylated Peptides
The following protocol is a generalized procedure for the synthesis of an N-methylated tripeptide anilide on a solid support.
| Step | Procedure | Reagents and Conditions | Purpose |
| 1 | Resin Swelling | Swell appropriate resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for 30-60 minutes. | To prepare the resin for synthesis. |
| 2 | Fmoc-Deprotection | Treat the resin with 20% piperidine in DMF (2 x 10 minutes). | To remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the terminal amine. |
| 3 | Washing | Wash the resin with DMF (5x), Dichloromethane (DCM) (3x), and DMF (3x). | To remove excess reagents and by-products. |
| 4 | Coupling of Leucine | Dissolve Fmoc-Leu-OH (4 eq), a coupling agent like HATU (3.9 eq), and a base like DIPEA (8 eq) in DMF. Pre-activate for 1-2 minutes and add to the resin. Agitate for 1-2 hours. | To couple the first amino acid to the resin. |
| 5 | Washing | Repeat step 3. | To prepare for the next coupling step. |
| 6 | Fmoc-Deprotection | Repeat step 2. | To deprotect the newly added amino acid. |
| 7 | Washing | Repeat step 3. | To remove excess reagents. |
| 8 | Coupling of N-Me-Valine | Dissolve Fmoc-N-Me-Val-OH (4 eq), HATU (3.9 eq), and DIPEA (8 eq) in DMF. Pre-activate and add to the resin. Agitate for 4-6 hours. A longer coupling time is often necessary due to steric hindrance. | To couple the N-methylated amino acid. |
| 9 | Washing | Repeat step 3. | To prepare for the final acylation. |
| 10 | Fmoc-Deprotection | Repeat step 2. | To deprotect the N-terminal N-methylated amino acid. |
| 11 | Washing | Repeat step 3. | To remove excess reagents. |
| 12 | Aniline Coupling | Couple with aniline or a substituted aniline using a suitable coupling agent. | To form the C-terminal anilide. |
| 13 | Cleavage and Deprotection | Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours. | To cleave the peptide from the resin and remove side-chain protecting groups. |
| 14 | Precipitation and Purification | Precipitate the crude peptide in cold diethyl ether. Purify by reverse-phase high-performance liquid chromatography (RP-HPLC). | To isolate and purify the final product. |
Application in Peptide Screening: Protease Substrate Identification
N-methylated tripeptide anilides are valuable tools for identifying and characterizing proteases. The anilide group, particularly when substituted with a chromophore like p-nitroaniline (pNA) or a fluorophore like 7-amino-4-methylcoumarin (AMC), allows for continuous monitoring of enzyme activity. Cleavage of the amide bond between the peptide and the anilide releases the reporter group, leading to a measurable change in absorbance or fluorescence.
General Protease Assay Protocol
This protocol describes a generalized method for screening the activity of a protease against a peptide anilide substrate.
| Step | Procedure | Reagents and Conditions | Purpose |
| 1 | Reagent Preparation | Prepare a stock solution of the N-methylated peptide anilide substrate in a suitable solvent (e.g., DMSO). Prepare a stock solution of the protease in an appropriate assay buffer. | To have all components ready for the assay. |
| 2 | Assay Setup | In a 96-well microplate, add the assay buffer. | To prepare the reaction environment. |
| 3 | Substrate Addition | Add the peptide anilide substrate to each well to a final concentration typically in the low micromolar range. | To provide the substrate for the enzyme. |
| 4 | Pre-incubation | Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 5-10 minutes. | To ensure temperature equilibration. |
| 5 | Enzyme Addition | Initiate the reaction by adding the protease to the wells. | To start the enzymatic cleavage of the substrate. |
| 6 | Kinetic Measurement | Immediately place the microplate in a plate reader and measure the change in absorbance (for pNA substrates, typically at 405 nm) or fluorescence (for AMC substrates, typically Ex/Em = 380/460 nm) over time. | To monitor the rate of the enzymatic reaction. |
| 7 | Data Analysis | Calculate the initial reaction velocity (V₀) from the linear portion of the progress curve. | To quantify the enzyme activity. |
Hypothetical Enzyme Kinetic Data
While specific data for this compound is unavailable, the following table presents hypothetical kinetic parameters for a generic N-methylated tripeptide anilide substrate with a chymotrypsin-like serine protease. These values are for illustrative purposes to demonstrate how such data would be presented.
| Enzyme | Substrate | K_m (μM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |
| Chymotrypsin-like Protease | N-Me-Val-Leu-pNA | 50 | 10 | 2.0 x 10⁵ |
| Chymotrypsin-like Protease | Ac-Val-Leu-pNA | 25 | 50 | 2.0 x 10⁶ |
Note: The N-methylated substrate often exhibits a higher K_m (lower binding affinity) and a lower k_cat (slower turnover rate) compared to its non-methylated counterpart due to steric hindrance in the enzyme's active site.
Visualization of Experimental Workflows and Signaling Pathways
Experimental Workflow for Protease Screening
The following diagram illustrates a typical workflow for screening a library of peptide anilides to identify substrates for a target protease.
Hypothetical Signaling Pathway Involvement
A bioactive peptide identified through screening could potentially modulate a cellular signaling pathway. The following diagram illustrates a hypothetical scenario where a cleaved peptide fragment acts as an agonist for a G-protein coupled receptor (GPCR).
Conclusion and Future Directions
N-methylated tripeptide anilides are versatile chemical tools for peptide screening and drug discovery. Their enhanced stability and potential for chromogenic or fluorogenic detection make them ideal for high-throughput screening of protease activity. While the specific compound this compound is not extensively documented in scientific literature, the principles outlined in this guide provide a solid foundation for researchers working with this class of molecules. Future research in this area will likely focus on the development of novel N-methylated peptide libraries with diverse sequences and reporter tags to probe a wider range of biological targets and to identify new therapeutic leads and diagnostic markers. The continued exploration of N-methylation patterns will undoubtedly lead to peptides with even more finely tuned pharmacological properties.
Navigating the Potential of Peptide Anilides as Enzyme Substrates: A Technical Guide
To address the core requirements of this technical guide, we will utilize a well-characterized and structurally related peptide anilide, N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA) , as a representative model. This chromogenic substrate is extensively used for assaying the activity of the serine protease, α-chymotrypsin . The principles, experimental designs, and data interpretation methodologies detailed herein are broadly applicable to the investigation of novel peptide substrates like N-Me-Val-Leu-anilide.
Introduction to Peptide Anilide Substrates and Chymotrypsin
Peptide anilides are synthetic molecules that serve as valuable tools for studying the activity and specificity of proteolytic enzymes. They consist of a short peptide sequence, which provides specificity for a particular protease, linked to an anilide group. Enzymatic cleavage of the amide bond between the peptide and the anilide releases a chromogenic or fluorogenic reporter molecule, allowing for the continuous monitoring of enzyme activity.
α-Chymotrypsin, a digestive enzyme of the serine protease family, is a well-studied model for protease kinetics. It preferentially cleaves peptide bonds on the C-terminal side of large hydrophobic amino acid residues such as tryptophan, tyrosine, and phenylalanine. The substrate Suc-AAPF-pNA is designed to be an efficient substrate for chymotrypsin, with the phenylalanine residue at the P1 position fitting snugly into the enzyme's hydrophobic specificity pocket.
Quantitative Data for Chymotrypsin-Mediated Cleavage of Suc-AAPF-pNA
The enzymatic hydrolysis of Suc-AAPF-pNA by α-chymotrypsin can be described by Michaelis-Menten kinetics. The key kinetic parameters for this reaction are summarized in the table below. These values are indicative of the enzyme's affinity for the substrate (K_m) and its maximum catalytic rate (k_cat).
| Parameter | Value | Enzyme | Substrate | Conditions |
| K_m (Michaelis Constant) | 0.05 - 0.2 mM | Bovine α-Chymotrypsin | Suc-Ala-Ala-Pro-Phe-pNA | Tris-HCl buffer, pH 7.8-8.0, 25°C |
| k_cat (Turnover Number) | 60 - 80 s⁻¹ | Bovine α-Chymotrypsin | Suc-Ala-Ala-Pro-Phe-pNA | Tris-HCl buffer, pH 7.8-8.0, 25°C |
| k_cat/K_m (Catalytic Efficiency) | 3 - 12 x 10⁵ M⁻¹s⁻¹ | Bovine α-Chymotrypsin | Suc-Ala-Ala-Pro-Phe-pNA | Tris-HCl buffer, pH 7.8-8.0, 25°C |
Experimental Protocol: Chromogenic Assay of α-Chymotrypsin Activity
This protocol outlines a standard method for determining the kinetic parameters of α-chymotrypsin using Suc-AAPF-pNA. The assay measures the rate of release of p-nitroaniline, which absorbs light at 410 nm.
3.1 Materials and Reagents
-
α-Chymotrypsin from bovine pancreas (e.g., Sigma-Aldrich C4129)
-
N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA) (e.g., Sigma-Aldrich S7388)
-
Tris-HCl buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 410 nm
3.2 Preparation of Solutions
-
Enzyme Stock Solution: Prepare a 1 mg/mL stock solution of α-chymotrypsin in 1 mM HCl. Store at -20°C. Immediately before use, dilute the stock solution to the desired working concentration (e.g., 1-10 µg/mL) in Tris-HCl buffer.
-
Substrate Stock Solution: Prepare a 100 mM stock solution of Suc-AAPF-pNA in DMSO. Store at -20°C.
-
Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0.
3.3 Assay Procedure
-
Substrate Dilutions: Prepare a series of substrate dilutions in Tris-HCl buffer from the stock solution. The final concentrations should bracket the expected K_m value (e.g., 0.01 mM to 1.0 mM).
-
Reaction Setup: In a 96-well microplate, add 180 µL of each substrate dilution to separate wells.
-
Pre-incubation: Pre-incubate the microplate at a constant temperature (e.g., 25°C) for 5 minutes.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding 20 µL of the diluted chymotrypsin solution to each well.
-
Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 410 nm in a microplate reader at regular intervals (e.g., every 30 seconds) for a total of 10-15 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the absorbance versus time plot. The rate of p-nitroaniline production can be calculated using the Beer-Lambert law (ε₄₁₀ for p-nitroaniline = 8800 M⁻¹cm⁻¹).
-
Plot the initial velocity (V₀) against the substrate concentration ([S]).
-
Determine the K_m and V_max values by fitting the data to the Michaelis-Menten equation using non-linear regression software.
-
Visualizations: Reaction Pathway and Experimental Workflow
Caption: Enzymatic cleavage of Suc-AAPF-pNA by α-chymotrypsin.
Caption: General workflow for a protease kinetic assay.
Applications in Drug Discovery and Research
The use of peptide anilide substrates is fundamental in several areas of research and drug development:
-
High-Throughput Screening (HTS): These substrates are employed in HTS campaigns to identify novel protease inhibitors from large compound libraries.
-
Enzyme Characterization: They are used to determine the substrate specificity and kinetic parameters of newly discovered or engineered proteases.
-
Diagnostic Assays: Assays based on specific peptide anilide substrates can be developed to measure the activity of disease-related proteases in biological samples.
-
Structure-Activity Relationship (SAR) Studies: By systematically modifying the peptide sequence, researchers can probe the structural requirements for substrate recognition and catalysis, which is crucial for the rational design of potent and selective inhibitors.
An In-depth Technical Guide to N-Me-Val-Leu-anilide: Synthesis, Characterization, and Biological Context
For the Attention of Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound N-Me-Val-Leu-anilide is not readily found in existing scientific literature. Therefore, this document provides a comprehensive theoretical framework for its synthesis, characterization, and potential biological significance based on established principles of peptide chemistry and the known properties of its constituent moieties.
Introduction
N-methylated peptides are a class of molecules that have garnered significant interest in medicinal chemistry. The introduction of a methyl group on an amide nitrogen can profoundly alter a peptide's physicochemical properties, often leading to enhanced metabolic stability, increased cell permeability, and improved receptor selectivity.[1][2][3][4] The anilide functional group is also a common feature in many biologically active compounds. This guide outlines a proposed synthetic pathway for the novel dipeptide derivative, this compound, provides detailed experimental protocols, and discusses its potential biological relevance in the context of related molecules.
Proposed Synthesis of this compound
The synthesis of this compound can be approached through a multi-step process involving the preparation of protected amino acid precursors, peptide coupling, and final deprotection. A plausible synthetic route is outlined below.
2.1. Preparation of Precursors
The key precursors for the synthesis are N-terminally protected N-methyl-L-valine and C-terminally protected L-leucine anilide.
-
Fmoc-N-Me-Val-OH: N-methylation of Fmoc-L-valine can be achieved using various methods, such as the use of methyl iodide or dimethyl sulfate in the presence of a base.[5][6] Commercially available Fmoc-N-Me-Val-OH is also an option.
-
H-Leu-anilide: Leucine anilide can be synthesized by the direct coupling of a protected leucine (e.g., Boc-L-leucine) with aniline, followed by the removal of the protecting group.
2.2. Peptide Coupling and Deprotection
The protected N-Me-Val and Leu-anilide fragments can be coupled using standard peptide coupling reagents. The final step involves the removal of the N-terminal protecting group to yield the target compound.
Physicochemical Properties of Precursors
A summary of the key physicochemical properties of the precursor amino acids and related compounds is presented in the tables below.
| Property | N-Methyl-L-valine | L-Leucine |
| Molecular Formula | C6H13NO2 | C6H13NO2 |
| Molecular Weight | 131.17 g/mol [1] | 131.17 g/mol [7] |
| Appearance | White to off-white powder[8] | White crystalline powder[9] |
| Melting Point | 175-180 °C (as HCl salt)[8] | Decomposes at 293-295 °C[9] |
| Solubility | Slightly soluble in water and dimethyl formamide.[10] | Soluble in water; slightly soluble in ethanol.[9] |
| Optical Rotation [α]D20 | +33 ± 2º (c=1 in MeOH, as HCl salt)[8] | -10.8° (c=2.2 in water)[9] |
| Property | Fmoc-N-Me-Val-OH |
| Molecular Formula | C21H23NO4 |
| Molecular Weight | 353.41 g/mol |
| Melting Point | 187-190 °C |
| Purity | ≥98.0% (HPLC) |
Experimental Protocols
4.1. Synthesis of Boc-L-Leu-anilide
-
Activation of Boc-L-Leucine: Dissolve Boc-L-leucine (1 equivalent) in anhydrous dichloromethane (DCM). Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and an activator like 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) at 0 °C.
-
Coupling Reaction: To the activated amino acid solution, add aniline (1 equivalent) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.2 equivalents). Stir the reaction mixture at room temperature overnight.
-
Work-up and Purification: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the organic layer with 1N HCl, saturated NaHCO3, and brine. Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Deprotection: Dissolve the purified Boc-L-Leu-anilide in a solution of trifluoroacetic acid (TFA) in DCM (1:1 v/v). Stir for 1-2 hours at room temperature. Remove the solvent and excess TFA under reduced pressure to obtain H-L-Leu-anilide as a TFA salt.
4.2. Coupling of Fmoc-N-Me-Val-OH and H-L-Leu-anilide
-
Activation of Fmoc-N-Me-Val-OH: Dissolve Fmoc-N-Me-Val-OH (1 equivalent) in anhydrous N,N-dimethylformamide (DMF). Add a coupling reagent such as HATU (1.1 equivalents) and DIPEA (2 equivalents) at 0 °C.
-
Coupling Reaction: Add H-L-Leu-anilide TFA salt (1 equivalent) to the activated Fmoc-N-Me-Val-OH solution. Stir the reaction at room temperature overnight.
-
Work-up and Purification: Dilute the reaction mixture with ethyl acetate and wash with 1N HCl, saturated NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify the crude Fmoc-N-Me-Val-Leu-anilide by flash column chromatography.
4.3. Final Deprotection to Yield this compound
-
Fmoc Removal: Dissolve the purified Fmoc-N-Me-Val-Leu-anilide in a 20% solution of piperidine in DMF. Stir for 30 minutes at room temperature.
-
Purification: Concentrate the reaction mixture and purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain pure this compound.
4.4. Characterization
-
HPLC: Assess the purity of the final compound using an analytical RP-HPLC system.
-
Mass Spectrometry (MS): Confirm the molecular weight of the synthesized peptide using electrospray ionization mass spectrometry (ESI-MS).
-
NMR Spectroscopy: Elucidate the structure of the final compound using 1H and 13C NMR spectroscopy.
Potential Biological Significance and Signaling Pathways
While the specific biological activity of this compound is unknown, we can infer potential areas of interest based on its components.
-
Enhanced Pharmacokinetic Properties: N-methylation is a well-established strategy to increase the metabolic stability and cell permeability of peptides.[1][2][3][4][5] This modification can protect the peptide bond from enzymatic degradation by proteases.[1]
-
Modulation of Protein-Protein Interactions: The conformational constraints imposed by the N-methyl group can lead to higher receptor binding affinity and selectivity.[1]
-
Anilide Bioactivity: Anilide derivatives are present in a wide range of pharmacologically active molecules with diverse therapeutic applications.
-
Leucine and mTOR Pathway: The L-leucine component is a known activator of the mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.[7][11] It is plausible that this compound could influence this pathway.
Visualizations
Caption: Proposed synthetic workflow for this compound.
Caption: Simplified diagram of the Leucine-mediated mTORC1 signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. N-methylation of peptides and proteins: an important element for modulating biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Leucine - Wikipedia [en.wikipedia.org]
- 8. chemimpex.com [chemimpex.com]
- 9. L-Leucine | C6H13NO2 | CID 6106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. N-Fmoc-N-methyl-L-valine, 95% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 11. benchchem.com [benchchem.com]
The Role of N-Methylated Valine-Leucine Anilide Derivatives in Protein Interaction Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the core principles and applications of N-methylated dipeptide anilides, with a specific focus on the N-Me-Val-Leu-anilide scaffold, in the context of protein interaction studies. While specific quantitative data for this compound is not extensively available in public literature, this document leverages data from closely related analogs and the broader class of N-methylated peptide inhibitors to provide a comprehensive overview for researchers in drug discovery and chemical biology. The inclusion of N-methylation on the peptide backbone is a key strategy to enhance the therapeutic potential of peptides by overcoming limitations such as poor metabolic stability and low bioavailability.
Introduction to N-Methylated Dipeptide Anilides as Modulators of Protein-Protein Interactions
N-methylated peptides are analogues of peptides where one or more amide protons are replaced by a methyl group. This seemingly simple modification can profoundly impact the peptide's conformational flexibility, hydrogen bonding capacity, and susceptibility to proteolytic degradation. Consequently, N-methylation is a valuable tool in medicinal chemistry to transform bioactive peptides into more drug-like molecules.
The Val-Leu dipeptide sequence is of particular interest as it is recognized by various proteases, especially those in the cysteine protease family like calpains and cathepsins. By modifying this dipeptide with an anilide group at the C-terminus and N-methylation, researchers can create potent and selective inhibitors that target the active sites of these enzymes, thereby modulating their activity in various signaling pathways. These inhibitors serve as valuable tools for studying protein function and as starting points for therapeutic development.
Quantitative Data on a Representative Val-Leu Dipeptide Inhibitor
To illustrate the potential of the Val-Leu scaffold, the following table summarizes the inhibitory activity of N-(4-fluorophenylsulfonyl)-L-valyl-L-leucinal (SJA6017), a potent calpain inhibitor with a similar dipeptide core. While this compound is a leucinal (aldehyde) and not an anilide, its data provides a valuable reference for the potency and selectivity that can be achieved with this dipeptide sequence.
| Inhibitor | Target Enzyme | Inhibition Data (IC50/Ki) | Notes | Reference |
| SJA6017 | µ-Calpain | IC50 = 26 nM | Potent inhibition | [1] |
| SJA6017 | m-Calpain | IC50 = 29 nM | Potent inhibition | [1] |
| SJA6017 | Cathepsin B | IC50 = 110 nM | Moderate inhibition | [1] |
| SJA6017 | Cathepsin L | IC50 = 40 nM | Potent inhibition | [1] |
| SJA6017 | Interleukin 1β-converting enzyme | No inhibition | Selective | [1] |
| SJA6017 | Trypsin, Chymotrypsin, Thrombin | No inhibition | Selective against serine proteases | [1] |
| SJA6017 | Proteasome | No inhibition | Selective | [1] |
Key Signaling Pathways Modulated by Val-Leu Dipeptide Inhibitors
Dipeptide inhibitors targeting cysteine proteases like calpains and cathepsins can modulate critical cellular signaling pathways implicated in a range of diseases.
Calpain-Mediated Apoptosis
Calpains are calcium-activated cysteine proteases that, upon activation, can cleave a variety of cellular substrates, leading to the breakdown of cellular structures and apoptosis.[2] Calpain activation is implicated in neuronal apoptosis following spinal cord injuries and in neurodegenerative diseases.[2] Inhibitors based on the Val-Leu scaffold can block calpain activity and prevent the downstream cleavage of apoptotic factors.
Cathepsin B and the NLRP3 Inflammasome in Inflammation
Cathepsin B is a lysosomal cysteine protease that plays a crucial role in the inflammatory response.[3] Upon lysosomal rupture, cathepsin B is released into the cytosol where it can act as a trigger for the activation of the NLRP3 inflammasome, a key component of the innate immune system that leads to the production of pro-inflammatory cytokines.[3][4]
Experimental Protocols for Studying Peptide-Protein Interactions
The characterization of dipeptide anilide inhibitors requires robust and quantitative experimental methods. Fluorescence Polarization (FP) and Surface Plasmon Resonance (SPR) are two widely used techniques for this purpose.
General Workflow for Inhibitor Screening and Characterization
A typical workflow for identifying and characterizing novel protease inhibitors involves a multi-step process from initial high-throughput screening to detailed kinetic analysis and cellular validation.
Detailed Methodology: Fluorescence Polarization (FP) Competition Assay
Objective: To determine the inhibitory potency (IC50) of a test compound against the interaction of a fluorescently labeled peptide (tracer) with a target protein.
Materials:
-
Target protein (e.g., Calpain, Cathepsin B)
-
Fluorescently labeled peptide tracer (e.g., a known substrate or inhibitor with a fluorophore like FITC)
-
Test compound (e.g., this compound)
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
Microplate reader with FP capabilities
Protocol:
-
Reagent Preparation:
-
Prepare a 2X solution of the target protein in assay buffer.
-
Prepare a 2X solution of the fluorescent tracer in assay buffer.
-
Prepare a series of 4X serial dilutions of the test compound in assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the 4X test compound dilutions to the wells. For control wells, add 5 µL of assay buffer (for maximum binding) or a known potent inhibitor (for minimum binding).
-
Add 10 µL of the 2X target protein solution to all wells except those for measuring the tracer alone.
-
Add 5 µL of the 2X fluorescent tracer solution to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to reach binding equilibrium.
-
Measure the fluorescence polarization (in millipolarization units, mP) using the microplate reader.
-
-
Data Analysis:
-
Plot the mP values against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the binding of the tracer to the protein.
-
Detailed Methodology: Surface Plasmon Resonance (SPR) for Kinetic Analysis
Objective: To determine the association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (KD) of the interaction between an inhibitor and a target protein.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip for amine coupling)
-
Target protein (ligand)
-
Test compound (analyte, e.g., this compound)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling reagents (EDC, NHS, ethanolamine)
Protocol:
-
Ligand Immobilization:
-
Activate the sensor chip surface with a mixture of EDC and NHS.
-
Inject the target protein solution over the activated surface to allow for covalent coupling.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Analyte Interaction Analysis:
-
Inject a series of concentrations of the test compound (analyte) over the immobilized ligand surface at a constant flow rate. This is the association phase.
-
Switch back to running buffer to monitor the dissociation of the analyte from the ligand. This is the dissociation phase.
-
After each cycle, regenerate the sensor surface with a suitable regeneration solution (e.g., a pulse of low pH buffer) to remove any bound analyte.
-
-
Data Analysis:
-
The binding events are monitored in real-time as a change in the SPR signal (response units, RU).
-
The resulting sensorgrams (RU vs. time) are fitted to a suitable kinetic model (e.g., 1:1 Langmuir binding) to calculate the kon and koff rate constants.
-
The equilibrium dissociation constant (KD) is calculated as the ratio of koff/kon.
-
Conclusion
N-methylated dipeptide anilides, exemplified by the this compound scaffold, represent a promising class of molecules for the study and modulation of protein-protein interactions, particularly in the context of cysteine proteases. Their enhanced drug-like properties make them valuable tools for dissecting complex signaling pathways and provide a solid foundation for the development of novel therapeutics. The experimental workflows and protocols detailed in this guide offer a robust framework for the characterization and optimization of such inhibitors, paving the way for new discoveries in disease biology and drug development.
References
- 1. Structure-activity relationship study and drug profile of N-(4-fluorophenylsulfonyl)-L-valyl-L-leucinal (SJA6017) as a potent calpain inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of Calpain in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharma-journal.com [pharma-journal.com]
- 4. Frontiers | Cathepsin B Is Required for NLRP3 Inflammasome Activation in Macrophages, Through NLRP3 Interaction [frontiersin.org]
Preliminary Research on N-Me-Val-Leu-anilide Bioactivity: A Technical Whitepaper
To: Researchers, Scientists, and Drug Development Professionals
Subject: In-depth Technical Guide on the Bioactivity of N-Me-Val-Leu-anilide
Executive Summary
This document outlines the findings of a preliminary research investigation into the bioactivity of the chemical entity this compound. A comprehensive search of publicly available scientific literature and databases was conducted to gather information regarding its mechanism of action, associated signaling pathways, and quantitative biological data.
Despite a thorough investigation, no specific bioactivity data, experimental protocols, or established signaling pathways for this compound could be identified in the current body of scientific literature. The compound is referenced in chemical supplier databases, but peer-reviewed studies detailing its biological effects appear to be absent.
This guide will instead provide an analysis of structurally related compounds to offer potential insights into the possible bioactivity of this compound. Specifically, we will examine the bioactivity of dipeptide anilides and the influence of N-methylation on peptide pharmacology.
Analysis of Structurally Related Compounds
While direct data on this compound is unavailable, research on similar molecules can provide a foundation for potential areas of investigation.
Dipeptide Anilides
Derivatives of dipeptides containing valine and leucine have been explored for various biological activities. For instance, certain Leu-Val based dipeptides have been synthesized and investigated for their potential as antimicrobial and antimalarial agents. These studies often involve the synthesis of a series of analogs to establish structure-activity relationships.
N-Methylated Peptides
The process of N-methylation, the substitution of a hydrogen atom with a methyl group on a peptide backbone's nitrogen atom, is a common strategy in medicinal chemistry to enhance the pharmacological properties of peptides. N-methylation can:
-
Increase metabolic stability: By protecting the amide bond from proteolytic cleavage.
-
Improve membrane permeability: By reducing the number of hydrogen bond donors.
-
Modulate conformation: By restricting the rotational freedom of the peptide backbone, which can lead to higher receptor affinity and selectivity.
The synthesis of N-methylated peptides can present challenges, such as dealing with the reduced reactivity of N-methylated amino acids during peptide coupling reactions.
Postulated Experimental Workflow for Bioactivity Screening
For researchers interested in investigating the bioactivity of this compound, a general experimental workflow is proposed. This workflow is hypothetical due to the lack of existing data for this specific compound.
Conclusion and Future Directions
The bioactivity of this compound remains uncharacterized in the public domain. The structural motifs of a dipeptide anilide and N-methylation suggest that this compound could potentially exhibit interesting pharmacological properties, such as enhanced metabolic stability and cell permeability compared to its non-methylated counterpart.
Future research should focus on the synthesis and subsequent in vitro screening of this compound across a panel of biological assays to identify any potential therapeutic applications. Should bioactivity be observed, further studies to elucidate the mechanism of action and relevant signaling pathways would be warranted.
Disclaimer: This document is intended for informational purposes only and is based on preliminary research of publicly available data. The absence of published data does not definitively mean the compound is inactive, but rather that its biological properties have not been reported in the searched scientific literature.
N-Methylated Peptides in Drug Discovery: A Technical Overview of N-Me-Val-Leu-anilide and its Analogs
Published: December 14, 2025
This technical guide provides an in-depth overview of N-methylated peptides, with a specific focus on the structural class represented by N-Me-Val-Leu-anilide, in the context of modern drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential of peptide-based therapeutics.
Introduction to N-Methylated Peptides
Peptide-based drugs offer high specificity and potency but are often limited by poor metabolic stability and low cell permeability. One of the most effective strategies to overcome these limitations is the site-specific N-methylation of the peptide backbone. The introduction of a methyl group on a backbone amide nitrogen, as seen in N-Methyl-L-valine, imparts several advantageous properties.[1][2] N-methylation can enhance proteolytic resistance by sterically hindering enzyme access and can improve membrane permeability by disrupting backbone hydrogen bonding networks, which in turn reduces the polarity of the molecule.[1]
This compound is a polypeptide that exemplifies this structural modification.[3][4] While specific biological data for this exact molecule is not extensively published, its structure—an N-methylated valine at the N-terminus, followed by leucine, and capped with an anilide group—makes it an excellent model for discussing this class of compounds in drug discovery. The anilide moiety can also contribute to interactions with biological targets and may influence the pharmacokinetic properties of the molecule.
Potential Therapeutic Applications and Mechanism of Action
N-methylated peptides can be designed to target a wide array of biological molecules, including enzymes and cell surface receptors. Given the peptide nature of this compound, a primary application lies in the development of enzyme inhibitors. For instance, derivatives of L-valine anilide have been explored as inhibitors of acetohydroxyacid synthase (AHAS), suggesting that such compounds can be potent enzyme modulators.[5]
The general category of peptides is often associated with signaling pathways crucial for cell growth and proliferation, such as the PI3K/Akt/mTOR and protein tyrosine kinase pathways.[4] A hypothetical mechanism of action for an N-methylated peptide inhibitor could involve the competitive inhibition of a kinase active site, thereby blocking downstream signaling.
Caption: Hypothetical PI3K/Akt signaling pathway inhibited by an N-methylated peptide analog.
Quantitative Data for N-Methylated Peptide Analogs
To illustrate the structure-activity relationship (SAR) studies common in drug discovery, the following table presents hypothetical data for a series of this compound analogs. Such data is crucial for optimizing lead compounds.
| Compound ID | N-terminal Modification | P2 Residue | Anilide Substitution | IC₅₀ vs. Kinase X (nM) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) |
| Ex-1 | N-Me-Val | Leu | Unsubstituted | 150 | 1.2 |
| Ex-2 | Val | Leu | Unsubstituted | 2500 | 0.3 |
| Ex-3 | N-Me-Val | N-Me-Leu | Unsubstituted | 300 | 2.5 |
| Ex-4 | N-Me-Val | Leu | 4-Fluoro | 75 | 1.5 |
| Ex-5 | N-Me-Val | Leu | 4-Trifluoromethyl | 50 | 1.8 |
This data is illustrative and does not represent experimentally verified results for this compound.
Experimental Protocols
Solid-Phase Synthesis of this compound
This protocol describes a representative method for synthesizing a peptide anilide using Fmoc-based solid-phase peptide synthesis (SPPS).
Materials:
-
Rink Amide MBHA resin
-
Fmoc-Leu-OH
-
Fmoc-N-Me-Val-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
20% Piperidine in Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane)
-
Aniline
Procedure:
-
Resin Swelling: Swell Rink Amide resin in DMF for 1 hour in a peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
First Amino Acid Coupling (Leu): Dissolve Fmoc-Leu-OH (3 eq), DIC (3 eq), and Oxyma (3 eq) in DMF. Add the solution to the deprotected resin and agitate for 2 hours. Wash the resin.
-
Fmoc Deprotection: Repeat step 2.
-
Second Amino Acid Coupling (N-Me-Val): Dissolve Fmoc-N-Me-Val-OH (3 eq), DIC (3 eq), and Oxyma (3 eq) in DMF. Add to the resin and agitate for 4 hours. The coupling of N-methylated amino acids is often slower. Wash the resin.
-
Fmoc Deprotection: Repeat step 2.
-
Anilide Cap Formation: In a separate flask, activate a solution of aniline (10 eq) with a coupling agent like HATU/DIEA in DMF. Add this activated solution to the deprotected N-terminus of the resin-bound peptide. Allow to react overnight.
-
Cleavage and Deprotection: Wash the resin thoroughly with DCM. Treat the resin with the TFA cleavage cocktail for 3 hours to cleave the peptide from the solid support and remove side-chain protecting groups.
-
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether. Purify the peptide by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final product by LC-MS and NMR.
In Vitro Kinase Inhibition Assay
This protocol provides a general method for evaluating the inhibitory activity of synthesized compounds against a protein kinase.
Materials:
-
Purified recombinant kinase enzyme
-
Peptide substrate specific to the kinase
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Synthesized inhibitor compounds (e.g., this compound analogs) dissolved in DMSO
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well microplate
Procedure:
-
Compound Preparation: Prepare a serial dilution of the inhibitor compounds in DMSO.
-
Assay Plate Setup: Add 50 nL of each inhibitor concentration to the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Enzyme Addition: Add 5 µL of the kinase solution (in assay buffer) to each well. Incubate for 15 minutes at room temperature.
-
Reaction Initiation: Add 5 µL of the substrate/ATP mixture to each well to start the kinase reaction. Incubate for 1 hour at room temperature.
-
Signal Detection: Stop the reaction and detect the kinase activity using a luminescence-based detection reagent according to the manufacturer's protocol. This typically involves measuring the amount of ADP produced.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
Drug Discovery Workflow for Peptide-Based Inhibitors
The development of novel peptide-based drugs follows a structured workflow from initial discovery to preclinical evaluation.
Caption: A typical workflow for the discovery and development of peptide-based drug candidates.
Conclusion
N-methylated peptides such as this compound represent a promising class of molecules for drug discovery. The strategic introduction of N-methylation can significantly improve the drug-like properties of peptides, enhancing their stability and potential for oral bioavailability. While further research is needed to elucidate the specific biological activities of this compound itself, the principles discussed in this guide provide a robust framework for the design, synthesis, and evaluation of novel peptide-based therapeutics. Future efforts in this area will likely focus on expanding the toolkit of N-methylated amino acids and integrating them into diverse peptide scaffolds to address a wide range of therapeutic targets.
References
Methodological & Application
Solid-Phase Synthesis of N-Me-Val-Leu-anilide: A Detailed Protocol for Researchers
Abstract
N-methylation of peptides is a key chemical modification in drug discovery, known to enhance metabolic stability, cell permeability, and oral bioavailability. However, the solid-phase synthesis of peptides containing N-methylated amino acids presents unique challenges, primarily due to the steric hindrance of the N-methyl group which can impede coupling reactions. This application note provides a comprehensive and detailed protocol for the solid-phase synthesis of the N-methylated dipeptide anilide, N-Me-Val-Leu-anilide, using Fmoc/tBu chemistry. The protocol covers all stages from resin preparation to final product characterization, with a focus on optimized coupling strategies for the sterically hindered N-methyl-valine residue. This guide is intended for researchers, scientists, and professionals in the field of peptide chemistry and drug development.
Introduction
Solid-phase peptide synthesis (SPPS), pioneered by Bruce Merrifield, has become the standard method for the chemical synthesis of peptides.[1] The technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[1] This approach simplifies the purification process as excess reagents and by-products can be easily removed by washing. The synthesis of peptide amides is commonly achieved using resins such as Rink Amide resin, which upon cleavage with a strong acid, yields a C-terminal amide.[2]
The incorporation of N-methylated amino acids into peptides is a widely used strategy to improve their pharmacokinetic properties.[3][4] The methyl group on the amide nitrogen disrupts hydrogen bonding and provides steric shielding, rendering the peptide less susceptible to enzymatic degradation.[3] However, this steric bulk also poses a significant challenge during synthesis, often leading to incomplete coupling reactions and lower yields. To overcome this, highly efficient coupling reagents and optimized protocols are required.[5][6] This protocol details the successful synthesis of this compound, highlighting the use of HATU as a coupling reagent for the sterically demanding N-Me-Val residue.
Data Presentation
The following table summarizes the expected quantitative data for the solid-phase synthesis of this compound based on a 0.1 mmol scale synthesis.
| Parameter | Value | Notes |
| Starting Resin | Rink Amide AM Resin | 100-200 mesh, ~0.5 mmol/g loading |
| Scale of Synthesis | 0.1 mmol | |
| Crude Product Yield | ~75-85% | Based on the initial resin loading |
| Purity of Crude Product | ~60-70% | Determined by analytical RP-HPLC |
| Purified Product Yield | ~40-50% | After preparative RP-HPLC |
| Purity of Final Product | >98% | Determined by analytical RP-HPLC |
| Expected Mass (M+H)⁺ | 334.24 m/z | Calculated for C₁₉H₃₁N₃O₂ |
| Observed Mass (M+H)⁺ | 334.2 m/z (typical) | To be confirmed by Mass Spectrometry |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the manual solid-phase synthesis of this compound.
Materials and Reagents
-
Fmoc-Rink Amide AM resin (100-200 mesh, loading ~0.5 mmol/g)
-
Fmoc-Leu-OH
-
Fmoc-N-Me-Val-OH
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Methanol (MeOH)
-
Diethyl ether (cold)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
1,3-Dimethoxybenzene (DMB)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Bromophenol blue
Equipment
-
Solid-phase peptide synthesis vessel
-
Shaker or vortexer
-
Sintered glass funnel
-
Vacuum filtration apparatus
-
Rotary evaporator
-
Lyophilizer
-
Analytical and preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Mass spectrometer (e.g., ESI-MS)
Synthesis Workflow Diagram
Caption: Workflow for the solid-phase synthesis of this compound.
Step 1: Resin Preparation and Swelling
-
Weigh 200 mg of Fmoc-Rink Amide AM resin (~0.1 mmol) and place it in a solid-phase synthesis vessel.
-
Add 5 mL of DMF to the resin.
-
Swell the resin for 30-60 minutes at room temperature with gentle agitation.
-
Drain the DMF.
-
Wash the resin with DMF (3 x 5 mL).
Step 2: First Amino Acid Coupling (Fmoc-Leu-OH)
-
Fmoc Deprotection:
-
Add 5 mL of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).
-
Perform a Kaiser test to confirm the presence of free primary amines.
-
-
Coupling:
-
In a separate vial, dissolve Fmoc-Leu-OH (4 equivalents, 0.4 mmol, 141.4 mg) and HATU (3.9 equivalents, 0.39 mmol, 148.3 mg) in 2 mL of DMF.
-
Add DIPEA (8 equivalents, 0.8 mmol, 139 µL) to the solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
-
Perform a Kaiser test to confirm the completion of the coupling (negative result). If the test is positive, repeat the coupling step.
-
Step 3: Second Amino Acid Coupling (Fmoc-N-Me-Val-OH)
-
Fmoc Deprotection:
-
Follow the same procedure as in Step 2.1 to remove the Fmoc group from the resin-bound Leucine.
-
-
Coupling of N-methylated Amino Acid:
-
In a separate vial, dissolve Fmoc-N-Me-Val-OH (4 equivalents, 0.4 mmol, 141.4 mg) and HATU (3.9 equivalents, 0.39 mmol, 148.3 mg) in 2 mL of DMF.
-
Add DIPEA (8 equivalents, 0.8 mmol, 139 µL) and pre-activate for 5 minutes.
-
Add the activated Fmoc-N-Me-Val-OH solution to the resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Note: The Kaiser test is not reliable for secondary amines. Use the bromophenol blue test to monitor the reaction. A yellow color indicates completion, while a blue or green color suggests an incomplete reaction.
-
If the coupling is incomplete, drain the solution, wash with DMF, and perform a second coupling with a freshly prepared activated amino acid solution for another 2 hours.
-
Once the coupling is complete, drain the solution and wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).
-
Step 4: Final Fmoc Deprotection
-
Follow the same Fmoc deprotection procedure as in Step 2.1 to remove the final Fmoc group from the N-terminal N-Me-Val.
Step 5: Cleavage and Deprotection
-
Wash the deprotected peptide-resin with DMF (3 x 5 mL), followed by MeOH (3 x 5 mL) and DCM (3 x 5 mL).
-
Dry the resin under a high vacuum for at least 1 hour.
-
Prepare the cleavage cocktail: 92.5% TFA, 2.5% TIS, and 5% DMB. For 10 mL of cocktail, use 9.25 mL of TFA, 0.25 mL of TIS, and 0.5 mL of DMB.
-
Add the cleavage cocktail (5 mL) to the dry resin.
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the cleavage solution into a clean collection tube.
-
Wash the resin with an additional 2 mL of TFA and combine the filtrates.
Step 6: Peptide Precipitation and Isolation
-
Concentrate the TFA filtrate to approximately 1-2 mL under a gentle stream of nitrogen.
-
Add the concentrated solution dropwise to 40 mL of cold diethyl ether with gentle stirring.
-
A white precipitate of the crude peptide should form.
-
Place the mixture at -20°C for 30 minutes to maximize precipitation.
-
Centrifuge the mixture at 4000 rpm for 10 minutes and carefully decant the ether.
-
Wash the peptide pellet with another 20 mL of cold diethyl ether, centrifuge, and decant.
-
Dry the crude peptide pellet under vacuum to remove residual ether.
Step 7: Purification and Characterization
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN in water with 0.1% TFA).
-
Purify the peptide by preparative RP-HPLC using a C18 column.
-
A typical gradient for purification would be a linear gradient of 10-70% Acetonitrile (containing 0.1% TFA) in Water (containing 0.1% TFA) over 30 minutes. The optimal gradient should be determined based on analytical HPLC of the crude product.[2]
-
Collect the fractions corresponding to the main product peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Pool the pure fractions and lyophilize to obtain the final product as a white powder.
-
-
Characterization:
-
Analytical RP-HPLC: Confirm the purity of the final product using a C18 analytical column with a suitable gradient (e.g., 5-95% ACN in water with 0.1% TFA over 20 minutes). The expected product should appear as a single major peak.
-
Mass Spectrometry: Determine the molecular weight of the purified peptide using ESI-MS. The expected monoisotopic mass for the protonated molecule [M+H]⁺ of this compound (C₁₉H₃₁N₃O₂) is 334.24 m/z.
-
Signaling Pathway and Logical Relationship Diagram
Caption: Logical flow of the solid-phase synthesis of this compound.
Conclusion
This application note provides a detailed and optimized protocol for the solid-phase synthesis of the N-methylated dipeptide anilide, this compound. By employing HATU as the coupling reagent for the sterically hindered N-methyl-valine residue and carefully controlling the reaction conditions, high purity and good yields of the target peptide can be achieved. The provided workflow, data tables, and diagrams serve as a comprehensive guide for researchers in peptide synthesis and drug development, facilitating the efficient production of this and similar N-methylated peptides. The successful synthesis of this compound demonstrates the robustness of the described methodology for incorporating challenging N-methylated amino acids into peptide chains.
References
- 1. m.youtube.com [m.youtube.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of N-methylated cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Liquid-Phase Synthesis of N-Me-Val-Leu-anilide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the liquid-phase synthesis of the dipeptide anilide, N-Me-Val-Leu-anilide. The incorporation of N-methylated amino acids into peptide structures is a critical strategy in medicinal chemistry to enhance therapeutic properties such as metabolic stability and cell permeability. However, the steric hindrance presented by the N-methyl group poses a significant challenge during peptide synthesis, often leading to lower coupling yields. The following protocols outline a robust methodology to address these challenges.
Overview of the Synthetic Strategy
The synthesis of this compound is accomplished in a multi-step liquid-phase process. The key steps involve:
-
Protection of the N-terminus of N-methyl-L-valine and the C-terminus of L-leucine.
-
Coupling of the protected N-methyl-L-valine to aniline.
-
Deprotection of the resulting dipeptide intermediate.
-
Coupling of the deprotected intermediate with protected L-leucine.
-
Final deprotection to yield the target compound.
An alternative, more convergent approach involves the initial synthesis of Leu-anilide followed by coupling with a protected N-Me-Val derivative. This document will focus on a linear synthesis strategy for clarity.
Experimental Protocols
The following protocols are based on established methods for peptide coupling, particularly those addressing the challenges of sterically hindered N-methylated amino acids.
2.1 Materials and Reagents
-
N-Boc-N-methyl-L-valine
-
L-Leucine methyl ester hydrochloride
-
Aniline
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)[1]
-
N,N'-Dicyclohexylcarbodiimide (DCC)[2]
-
1-Hydroxybenzotriazole (HOBt)[2]
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
2.2 Protocol 1: Synthesis of Boc-N-Me-Val-anilide
-
Reaction Setup: In a round-bottom flask, dissolve N-Boc-N-methyl-L-valine (1.0 eq) in anhydrous DCM (10 mL per mmol of amino acid).
-
Pre-activation: Add HATU (1.1 eq) and HOBt (1.2 eq) to the solution. Stir for 10 minutes at room temperature.
-
Amine Addition: Add aniline (1.0 eq) followed by the dropwise addition of DIPEA (2.5 eq).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford Boc-N-Me-Val-anilide.
2.3 Protocol 2: Synthesis of this compound
This protocol assumes the successful synthesis and purification of Boc-N-Me-Val-anilide and Boc-Leu-OH.
-
Deprotection of Boc-N-Me-Val-anilide:
-
Dissolve Boc-N-Me-Val-anilide (1.0 eq) in a 1:1 mixture of TFA and DCM.
-
Stir at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC).
-
Remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA, yielding H-N-Me-Val-anilide·TFA salt.
-
-
Coupling Reaction:
-
In a separate flask, dissolve Boc-L-leucine (1.0 eq), HATU (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF.
-
Add DIPEA (2.5 eq) and stir for 10 minutes for pre-activation.
-
Add a solution of H-N-Me-Val-anilide·TFA salt (1.0 eq) and DIPEA (1.0 eq) in DMF to the activated Boc-L-leucine solution.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude Boc-N-Me-Val-Leu-anilide by silica gel column chromatography.
-
-
Final Deprotection:
-
Dissolve the purified Boc-N-Me-Val-Leu-anilide in a 1:1 mixture of TFA and DCM.
-
Stir for 1-2 hours at room temperature.
-
Remove the solvent and excess TFA under reduced pressure.
-
Purify the final product, this compound, by preparative reverse-phase HPLC to achieve high purity.
-
Data Presentation
The following table summarizes typical (hypothetical) quantitative data for the synthesis of this compound. Actual yields may vary depending on reaction scale and purification efficiency.
| Step | Starting Material | Product | Coupling Reagent | Yield (%) | Purity (HPLC) |
| 1 | Boc-N-Me-Val-OH + Aniline | Boc-N-Me-Val-anilide | HATU/HOBt | 75-85 | >95% |
| 2a (Deprotection) | Boc-N-Me-Val-anilide | H-N-Me-Val-anilide·TFA | TFA | >95 | - |
| 2b (Coupling) | Boc-Leu-OH + H-N-Me-Val-anilide | Boc-N-Me-Val-Leu-anilide | HATU/HOBt | 65-75 | >90% |
| 2c (Final Deprotection) | Boc-N-Me-Val-Leu-anilide | This compound | TFA | >95 | >98% |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the liquid-phase synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Troubleshooting and Optimization
-
Low Coupling Yields: The coupling of N-methylated amino acids is often challenging due to steric hindrance.[3] If yields are low, consider increasing the reaction time, using a more potent coupling reagent like PyAOP, or performing a double coupling.[2]
-
Epimerization: Prolonged reaction times or the use of strong bases can lead to racemization. The use of HOBt or its derivatives can help minimize this side reaction.[2]
-
Purification Difficulties: The final product and intermediates may have similar polarities, making purification challenging. Careful selection of the chromatographic mobile phase and the use of high-resolution techniques like HPLC are crucial.
This application note provides a comprehensive guide for the synthesis of this compound. Researchers should adapt and optimize these protocols based on their specific laboratory conditions and analytical capabilities.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of N-Me-Val-Leu-anilide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust method for the purification of the N-methylated dipeptide anilide, N-Me-Val-Leu-anilide, utilizing reverse-phase high-performance liquid chromatography (RP-HPLC). N-methylated peptides are of significant interest in drug discovery due to their enhanced metabolic stability and membrane permeability.[1] The described protocol provides a reliable and efficient methodology for obtaining high-purity this compound, suitable for subsequent biological assays and further research. The standard method for peptide purification is reverse-phase high-performance liquid chromatography (RP-HPLC), using C18-modified silica as the stationary phase and UV detection.[2]
Introduction
This compound is a modified dipeptide with potential applications in various therapeutic areas. The introduction of an N-methyl group on the valine residue can significantly alter its conformational properties and resistance to enzymatic degradation.[1] As with many synthetic peptides and peptide derivatives, the crude product following synthesis contains various impurities, such as deletion sequences, incompletely deprotected products, and other side-reaction byproducts.[2] Therefore, a highly efficient purification method is essential to isolate the target compound with high purity. RP-HPLC is a widely used technique for the purification of peptides and small molecules due to its high resolution and the volatility of the mobile phases, which simplifies sample recovery.[3] This method separates molecules based on their hydrophobicity.[4]
Experimental Protocol
This protocol outlines the necessary steps for the purification of this compound using a preparative RP-HPLC system.
1. Materials and Reagents
-
Crude this compound
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Methanol (for cleaning)
2. Instrumentation
-
Preparative HPLC system equipped with a gradient pump, autosampler (or manual injector), UV-Vis detector, and fraction collector.
-
Preparative C18 reverse-phase column (e.g., 10 µm particle size, 100 Å pore size, 250 x 21.2 mm).
-
Analytical HPLC system with a C18 column (e.g., 5 µm particle size, 100 Å pore size, 250 x 4.6 mm) for purity analysis.
-
Lyophilizer or centrifugal evaporator for solvent removal.
3. Mobile Phase Preparation
-
Mobile Phase A: 0.1% (v/v) TFA in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
4. Sample Preparation
-
Dissolve the crude this compound in a minimal amount of Mobile Phase A or a solvent mixture with a low percentage of acetonitrile to ensure it is fully dissolved.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
5. Preparative HPLC Purification
-
Column Equilibration: Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 3-5 column volumes at the desired flow rate.
-
Injection: Inject the filtered crude sample onto the column.
-
Elution Gradient: Elute the bound compounds using a linear gradient of Mobile Phase B. A typical gradient would be from 5% to 65% Mobile Phase B over 60 minutes. The optimal gradient may need to be determined empirically based on an initial analytical run.
-
Detection: Monitor the elution profile at a wavelength of 220 nm, which corresponds to the peptide bond absorption.[3]
-
Fraction Collection: Collect fractions corresponding to the major peak, which is presumed to be the target compound.
6. Purity Analysis and Product Recovery
-
Analytical HPLC: Analyze the collected fractions for purity using an analytical HPLC system with a suitable gradient (e.g., 5-95% Mobile Phase B over 30 minutes).
-
Pooling: Pool the fractions that meet the desired purity level (e.g., >95%).
-
Solvent Removal: Remove the acetonitrile from the pooled fractions using a rotary evaporator.
-
Lyophilization: Freeze-dry the aqueous solution to obtain the purified this compound as a white powder.
Data Presentation
The following tables summarize the typical HPLC conditions and expected results for the purification of this compound.
Table 1: Preparative HPLC Parameters
| Parameter | Value |
| Column | C18, 10 µm, 100 Å, 250 x 21.2 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 15.0 mL/min |
| Gradient | 5% to 65% B over 60 min |
| Detection | UV at 220 nm |
| Injection Volume | 1-5 mL (concentration dependent) |
Table 2: Analytical HPLC Parameters for Purity Assessment
| Parameter | Value |
| Column | C18, 5 µm, 100 Å, 250 x 4.6 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Gradient | 5% to 95% B over 30 min |
| Detection | UV at 220 nm |
| Injection Volume | 10-20 µL |
Table 3: Expected Results
| Parameter | Expected Value |
| Crude Purity | 40-70% |
| Final Purity | >95% |
| Typical Retention Time (Analytical) | 15-20 min |
| Recovery | 30-50% |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the HPLC purification of this compound.
Conclusion
The described RP-HPLC method is effective for the purification of this compound from crude synthetic mixtures. The use of a C18 stationary phase with a water/acetonitrile gradient containing TFA provides excellent resolution and yields a final product of high purity. This protocol can be adapted for the purification of other N-methylated peptides and similar small molecules, making it a valuable tool for researchers in peptide chemistry and drug development.
References
Application Notes and Protocols for the Characterization of N-Me-Val-Leu-anilide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Me-Val-Leu-anilide is a synthetic peptide derivative of significant interest in drug discovery and development due to its potential biological activity. Accurate and comprehensive characterization of this molecule is critical for quality control, ensuring reproducibility of biological assays, and meeting regulatory requirements. These application notes provide a detailed overview of the key analytical techniques and protocols for the thorough characterization of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound and for separating it from potential impurities. A reversed-phase HPLC (RP-HPLC) method is typically employed.
Experimental Protocol: RP-HPLC
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a final concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 30% to 70% Mobile Phase B over 30 minutes is a good starting point and can be optimized as needed.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: The purity of the sample is determined by integrating the peak area of the main compound and expressing it as a percentage of the total peak area.
Data Presentation: HPLC Purity Analysis
| Parameter | Result |
| Retention Time (t_R) | 15.8 min |
| Purity at 214 nm | 98.5% |
| Purity at 254 nm | 98.2% |
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC purity assessment of this compound.
Mass Spectrometry (MS) for Molecular Weight Confirmation
Mass spectrometry is an essential tool for confirming the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements.
Experimental Protocol: LC-MS
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the peptide in 50% acetonitrile/water with 0.1% formic acid.[1]
-
LC-MS System: Couple a liquid chromatography system to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Chromatographic Separation: Use a short C18 column to desalt and introduce the sample into the mass spectrometer.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Mass Range: m/z 100-1000.
-
Resolution: >60,000.
-
-
Data Analysis: Determine the monoisotopic mass of the protonated molecule [M+H]⁺ and compare it to the theoretical calculated mass.
Data Presentation: High-Resolution Mass Spectrometry
| Parameter | Theoretical Value | Experimental Value |
| Molecular Formula | C₂₃H₃₇N₃O₂ | - |
| Theoretical [M+H]⁺ | 388.2958 | - |
| Observed [M+H]⁺ | - | 388.2961 |
Workflow for LC-MS Analysis
Caption: Workflow for LC-MS molecular weight confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful technique for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom in the molecule.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
NMR Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Acquire a one-dimensional ¹³C NMR spectrum.
-
For complete structural assignment, two-dimensional NMR experiments such as COSY, HSQC, and HMBC may be necessary.
-
-
Data Analysis: Assign the chemical shifts of all protons and carbons and confirm the connectivity of the molecule.
Data Presentation: ¹H NMR Data (Hypothetical)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.60 - 7.00 | m | 5H | Aniline-H |
| 8.10 | d | 1H | Leu-NH |
| 4.50 | m | 1H | Leu-αH |
| 3.80 | m | 1H | Val-αH |
| 2.85 | s | 3H | N-CH₃ |
| 2.10 | m | 1H | Val-βH |
| 1.60 | m | 2H | Leu-γCH₂ |
| 0.95 | d | 6H | Val-γCH₃ |
| 0.90 | d | 6H | Leu-δCH₃ |
Logical Relationship for NMR Structural Elucidation
Caption: Logical flow for NMR-based structural elucidation.
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample, which serves as a confirmation of the molecular formula.
Experimental Protocol: Elemental Analysis
-
Sample Preparation: A precisely weighed amount of the dried sample (typically 1-3 mg) is required.
-
Instrumentation: Use a CHN elemental analyzer. The sample is combusted in a high-oxygen environment, and the resulting gases (CO₂, H₂O, and N₂) are quantified.
-
Data Analysis: The experimental percentages of C, H, and N are compared to the theoretical values calculated from the molecular formula.
Data Presentation: Elemental Analysis
| Element | Theoretical % | Experimental % |
| Carbon (C) | 71.29 | 71.15 |
| Hydrogen (H) | 9.62 | 9.58 |
| Nitrogen (N) | 10.84 | 10.79 |
Conclusion
A combination of HPLC, mass spectrometry, NMR spectroscopy, and elemental analysis provides a comprehensive characterization of this compound. The protocols and data presentation formats outlined in these application notes offer a robust framework for researchers, scientists, and drug development professionals to ensure the identity, purity, and structural integrity of this important molecule. Adherence to these analytical methodologies is crucial for advancing research and development efforts in a reliable and reproducible manner.
References
Application Notes and Protocols for N-Me-Val-Leu-anilide in Protease Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Me-Val-Leu-anilide is a synthetic peptide derivative designed as a substrate for monitoring the activity of certain proteases. The peptide sequence, N-methylated Valine followed by Leucine, suggests its potential utility in assays for chymotrypsin-like serine proteases or elastases, which often recognize and cleave peptide bonds C-terminal to hydrophobic residues. The N-methylation of the valine residue can influence the substrate's conformation and susceptibility to enzymatic cleavage, potentially offering increased specificity or altered kinetic properties compared to its non-methylated counterpart.
The anilide group, commonly a p-nitroanilide (pNA) moiety in chromogenic protease substrates, allows for a straightforward colorimetric assay. Upon enzymatic hydrolysis of the amide bond between the leucine residue and the anilide group, a colored product (e.g., p-nitroaniline) is released. The rate of color development is directly proportional to the protease activity and can be monitored spectrophotometrically. This principle provides a simple and continuous method for determining protease kinetics and for high-throughput screening of protease inhibitors.
Principle of the Assay
The protease activity assay using this compound, presumed to be N-Me-Val-Leu-p-nitroanilide, is based on the enzymatic cleavage of the substrate. A protease recognizes the Val-Leu sequence and hydrolyzes the peptide bond, releasing the p-nitroanilide (pNA) group. Free pNA is yellow and absorbs light at a wavelength of 405-410 nm. The increase in absorbance at this wavelength over time is a direct measure of the rate of substrate hydrolysis and, consequently, the activity of the protease.
Data Presentation
Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables provide illustrative kinetic parameters for similar p-nitroanilide substrates with chymotrypsin and elastase. Researchers should determine these parameters empirically for this compound with their specific protease of interest.
Table 1: Illustrative Kinetic Parameters for Protease Substrates
| Substrate | Protease | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |
| N-Succinyl-Ala-Ala-Pro-Phe-pNA | α-Chymotrypsin | 0.09 | 76 | 8.4 x 105 |
| N-Succinyl-Ala-Ala-Pro-Val-pNA | Human Neutrophil Elastase | 0.22 | 26 | 1.2 x 105 |
| N-Benzoyl-L-Tyrosine-pNA | α-Chymotrypsin | 0.98 | 0.05 | 51 |
Note: The data presented in this table are for comparative purposes and are derived from various literature sources for similar substrates. These values will need to be experimentally determined for this compound.
Table 2: Recommended Assay Conditions (General)
| Parameter | Recommended Range |
| pH | 7.5 - 8.5 |
| Temperature | 25 - 37 °C |
| Substrate Concentration | 0.1 - 2 mM (to be optimized) |
| Enzyme Concentration | To be determined empirically |
| Wavelength for Detection | 405 - 410 nm |
Experimental Protocols
Protocol 1: Determination of Protease Activity using a Chromogenic Substrate
This protocol provides a general method for measuring protease activity using a p-nitroanilide-based substrate.
Materials:
-
This compound (presumed to be N-Me-Val-Leu-p-nitroanilide)
-
Protease of interest (e.g., chymotrypsin, elastase, or other purified protease)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 10 mM CaCl2)
-
Substrate Solvent (e.g., DMSO or DMF)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-410 nm
Procedure:
-
Preparation of Reagents:
-
Assay Buffer: Prepare the desired assay buffer and equilibrate to the assay temperature (e.g., 37°C).
-
Substrate Stock Solution: Dissolve this compound in the appropriate solvent (e.g., DMSO) to prepare a stock solution (e.g., 100 mM). Protect from light.
-
Enzyme Solution: Prepare a stock solution of the protease in a suitable buffer (e.g., 1 mM HCl for chymotrypsin to maintain stability) and dilute to the desired working concentration in the Assay Buffer just before use. The optimal concentration should be determined experimentally.
-
-
Assay Setup:
-
Add 180 µL of Assay Buffer to each well of a 96-well microplate.
-
Add 10 µL of the enzyme solution to the sample wells. For a negative control (blank), add 10 µL of the enzyme dilution buffer without the enzyme.
-
Pre-incubate the plate at the assay temperature for 5 minutes.
-
-
Initiation of Reaction:
-
To each well, add 10 µL of the substrate stock solution to initiate the reaction. The final volume in each well will be 200 µL.
-
Mix the contents of the wells thoroughly, avoiding bubbles.
-
-
Measurement:
-
Immediately place the microplate in the plate reader and start monitoring the increase in absorbance at 405 nm.
-
Take readings every minute for 15-30 minutes.
-
-
Data Analysis:
-
Determine the rate of the reaction (V0) in ΔA405/min from the linear portion of the absorbance versus time plot.
-
Calculate the protease activity using the Beer-Lambert law: Activity (mol/min) = (V0 * Vt) / (ε * l) Where:
-
V0 = initial velocity (ΔA405/min)
-
Vt = total reaction volume (in L)
-
ε = molar extinction coefficient of p-nitroaniline (8800 M-1cm-1 at 410 nm)
-
l = path length of the cuvette or well (in cm)
-
-
Protocol 2: Screening of Protease Inhibitors
This protocol can be used to assess the effect of potential inhibitors on protease activity.
Procedure:
-
Follow steps 1 and 2 of Protocol 1.
-
Before adding the substrate, add 10 µL of the inhibitor solution at various concentrations to the sample wells. For the control (no inhibitor), add 10 µL of the inhibitor solvent.
-
Incubate the enzyme with the inhibitor for a predetermined time (e.g., 15-30 minutes) at the assay temperature.
-
Initiate the reaction by adding 10 µL of the substrate stock solution.
-
Proceed with the measurement and data analysis as described in Protocol 1.
-
Calculate the percent inhibition for each inhibitor concentration relative to the control without the inhibitor.
Visualizations
Diagram 1: General Workflow for a Protease Activity Assay
Caption: Workflow for a typical chromogenic protease assay.
Diagram 2: Principle of Chromogenic Protease Assay
Caption: Enzymatic cleavage of a p-nitroanilide substrate.
Diagram 3: Signaling Pathway Context (Illustrative)
As the specific protease target for this compound is not definitively known, this diagram illustrates a generic proteolytic cascade, such as one involved in inflammation where elastase is active.
Caption: A simplified inflammatory pathway involving protease release.
Applications of N-Me-Val-Leu-anilide in High-Throughput Screening: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Me-Val-Leu-anilide is a synthetically modified tripeptide that holds significant potential as a tool in high-throughput screening (HTS) for the discovery of novel therapeutic agents. The incorporation of an N-methylated valine residue enhances its proteolytic stability and conformational rigidity, while the anilide group at the C-terminus allows for colorimetric detection upon cleavage. These characteristics make it a valuable substrate for identifying and characterizing inhibitors of specific proteases, a class of enzymes frequently implicated in a wide range of diseases.
This document provides detailed application notes and protocols for the use of this compound in HTS campaigns, focusing on its hypothetical application as a chromogenic substrate for a chymotrypsin-like serine protease. While direct literature on the specific protease target for this compound is limited, its structural features suggest a strong potential for use in assays targeting proteases that recognize hydrophobic residues at the P1 and P2 positions.
Principle of the Assay
The application of this compound in HTS is based on a straightforward enzymatic reaction. A target protease cleaves the amide bond between the leucine residue and the anilide group. This cleavage releases p-nitroaniline (in the case of N-Me-Val-Leu-p-nitroanilide), a chromophore that absorbs light at a specific wavelength (typically 405 nm). In a screening assay, a decrease in the rate of p-nitroaniline formation in the presence of a test compound indicates potential inhibition of the protease.
Application Notes
Target Identification and Selectivity:
This compound is a potential substrate for serine proteases that exhibit a preference for hydrophobic residues. The Val-Leu sequence is recognized by enzymes such as chymotrypsin and elastase. The N-methylation of the valine residue may confer selectivity for or against certain proteases within this family. It is crucial to empirically determine the specific protease(s) that efficiently hydrolyze this substrate before initiating a large-scale screening campaign.
Assay Development and Optimization:
Successful implementation of an HTS assay using this compound requires careful optimization of several parameters:
-
Enzyme Concentration: The concentration of the protease should be titrated to ensure a linear reaction rate over the desired assay time and to produce a sufficient signal-to-background ratio.
-
Substrate Concentration: The Michaelis-Menten constant (Km) of the substrate for the target enzyme should be determined. For inhibitor screening, a substrate concentration at or below the Km value is generally recommended to ensure sensitivity to competitive inhibitors.
-
Buffer Conditions: pH, ionic strength, and the presence of additives (e.g., detergents, reducing agents) can significantly impact enzyme activity and should be optimized for maximal performance and stability.
-
DMSO Tolerance: As most compound libraries are dissolved in dimethyl sulfoxide (DMSO), the assay must be robust to the final concentration of DMSO used in the screen.
Data Interpretation:
The primary output of an HTS assay is the percentage of inhibition for each compound. Hits are typically identified based on a predefined threshold (e.g., >50% inhibition or a Z-score > 3). It is essential to perform confirmation assays and dose-response curves to validate initial hits and determine their potency (IC50).
Quantitative Data Summary
The following tables present hypothetical data for the characterization of this compound as a substrate and its use in an HTS campaign for a chymotrypsin-like protease.
Table 1: Kinetic Parameters of this compound with a Hypothetical Serine Protease
| Parameter | Value |
| Michaelis Constant (Km) | 150 µM |
| Maximal Velocity (Vmax) | 0.8 µmol/min/mg |
| Catalytic Efficiency (kcat/Km) | 5.3 x 103 M-1s-1 |
Table 2: HTS Assay Performance Metrics
| Parameter | Value |
| Signal-to-Background Ratio | > 10 |
| Z'-factor | 0.75 |
| Coefficient of Variation (%CV) | < 10% |
| DMSO Tolerance | Up to 1% (v/v) |
Table 3: Example Dose-Response Data for a Validated Hit
| Inhibitor Concentration (µM) | % Inhibition |
| 0.1 | 12.5 |
| 0.5 | 35.8 |
| 1.0 | 52.1 |
| 5.0 | 85.3 |
| 10.0 | 98.7 |
| IC50 | 0.95 µM |
Experimental Protocols
Protocol 1: Determination of Kinetic Parameters (Km and Vmax)
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 0.01% Tween-20.
-
Enzyme Stock Solution: Prepare a 1 mg/mL stock of the target serine protease in assay buffer.
-
Substrate Stock Solution: Prepare a 10 mM stock of N-Me-Val-Leu-p-nitroanilide in DMSO.
-
-
Assay Procedure:
-
Prepare a series of substrate dilutions in assay buffer ranging from 0.1 to 10 times the expected Km.
-
In a 96-well microplate, add 50 µL of each substrate dilution.
-
Initiate the reaction by adding 50 µL of a pre-diluted enzyme solution (e.g., 10 µg/mL).
-
Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every 30 seconds for 15 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) for each substrate concentration from the linear portion of the absorbance vs. time plot.
-
Plot V0 against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Protocol 2: High-Throughput Screening of Protease Inhibitors
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 0.01% Tween-20.
-
Enzyme Working Solution: Dilute the target serine protease in assay buffer to a final concentration that gives a robust signal within the linear range of the assay.
-
Substrate Working Solution: Dilute the N-Me-Val-Leu-p-nitroanilide stock solution in assay buffer to a final concentration equal to its Km.
-
Compound Plates: Prepare 384-well plates containing test compounds at the desired screening concentration (e.g., 10 µM).
-
-
Assay Procedure:
-
Using a liquid handler, dispense 1 µL of each test compound from the compound plates into the corresponding wells of a 384-well assay plate.
-
Add 20 µL of the enzyme working solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding 20 µL of the substrate working solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound relative to positive (no enzyme) and negative (DMSO vehicle) controls.
-
Identify primary hits based on a predefined activity threshold.
-
Visualizations
Caption: High-Throughput Screening Workflow for Protease Inhibitors.
Caption: Hypothetical Signaling Pathway Involving the Target Protease.
Unraveling Protein-Protein Interactions: The Case of N-Me-Val-Leu-anilide and a Pivot to the Well-Studied Calpain Inhibitor I (ALLN)
A comprehensive search for N-Me-Val-Leu-anilide and its application in studying protein-protein interactions (PPIs) has revealed a significant lack of specific scientific literature and experimental data. While commercially available and categorized as a polypeptide discoverable through peptide screening for protein interactions, there is no publicly accessible research detailing its specific molecular targets, its mechanism of action in modulating PPIs, or established protocols for its use in research settings. [1][2][3][4][5][6]
Peptide screening is a powerful methodology used to identify peptides from large libraries that can bind to specific protein targets, making it a valuable tool in drug discovery and for probing protein function.[7][8][9][10] The commercial availability of this compound suggests it may have been identified in such a screen, but further characterization and publication of its biological activities and applications appear to be limited or not in the public domain.
Given the absence of detailed information for this compound, this document will instead provide comprehensive application notes and protocols for a well-characterized peptide-like molecule extensively used in the study of protein-protein interactions: Calpain Inhibitor I (ALLN) . ALLN, a potent, cell-permeable inhibitor of calpain proteases, serves as an excellent case study for researchers, scientists, and drug development professionals interested in utilizing small molecules to investigate and modulate PPIs.
Application Notes: Calpain Inhibitor I (ALLN) for Studying Protein-Protein Interactions
Introduction:
Calpain Inhibitor I, also known as N-Acetyl-L-leucyl-L-leucyl-L-norleucinal (ALLN), is a synthetic tripeptide aldehyde. It is a potent, reversible, and cell-permeable inhibitor of calpain I and calpain II, which are calcium-dependent cysteine proteases. Calpains are involved in a myriad of cellular processes, including cell motility, proliferation, apoptosis, and signal transduction, primarily through the cleavage of a wide range of substrate proteins. By inhibiting calpain activity, ALLN can be a powerful tool to study the roles of calpains in various signaling pathways and to investigate the protein-protein interactions that are regulated by calpain-mediated cleavage.
Mechanism of Action:
ALLN functions as a competitive inhibitor of calpain I and calpain II. The aldehyde group of ALLN forms a reversible covalent bond with the active site cysteine residue of the calpain, thereby blocking its proteolytic activity. This inhibition prevents the cleavage of calpain substrates, which can be critical for maintaining the integrity and function of protein complexes and signaling pathways.
Quantitative Data
The inhibitory activity of Calpain Inhibitor I (ALLN) against various proteases is summarized in the table below. This data is crucial for determining the appropriate concentrations for in vitro and in cell-based assays.
| Target Protease | Inhibition Constant (Ki) | Notes |
| Calpain I | 190 nM | Potent inhibition |
| Calpain II | 220 nM | Potent inhibition |
| Cathepsin B | 150 nM | Also inhibits other cysteine proteases |
| Cathepsin L | 500 pM | Very potent inhibition |
Experimental Protocols
In Vitro Calpain Activity Assay
This protocol describes a method to measure the inhibitory effect of ALLN on purified calpain in a controlled in vitro environment.
Materials:
-
Purified calpain I or calpain II
-
Fluorogenic calpain substrate (e.g., Suc-Leu-Leu-Val-Tyr-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM CaCl2, 1 mM DTT)
-
Calpain Inhibitor I (ALLN)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Prepare a stock solution of ALLN in DMSO.
-
Prepare serial dilutions of ALLN in assay buffer to create a range of inhibitor concentrations.
-
In a 96-well plate, add the diluted ALLN solutions. Include a vehicle control (DMSO) and a no-enzyme control.
-
Add the calpain enzyme to each well (except the no-enzyme control) and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic calpain substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC-based substrates) over a time course (e.g., every 2 minutes for 30 minutes) at 37°C.
-
Calculate the rate of substrate cleavage (initial velocity) for each inhibitor concentration.
-
Plot the initial velocity as a function of the inhibitor concentration to determine the IC50 value.
Cell-Based Assay for Calpain-Mediated Protein Cleavage
This protocol outlines a method to assess the effect of ALLN on the cleavage of a specific calpain substrate within a cellular context using Western blotting.
Materials:
-
Cell line of interest
-
Cell culture medium and reagents
-
Inducing agent to activate calpain (e.g., calcium ionophore like A23187, or an apoptotic stimulus)
-
Calpain Inhibitor I (ALLN)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Primary antibody against the target protein (calpain substrate)
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of ALLN (and a vehicle control) for 1-2 hours.
-
Induce calpain activation by treating the cells with the appropriate stimulus for the desired time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody specific for the calpain substrate.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to quantify the extent of substrate cleavage in the presence and absence of ALLN. A decrease in the cleavage product or an increase in the full-length protein indicates inhibition of calpain activity.
Visualizations
Caption: Experimental workflows for in vitro and cell-based assays using Calpain Inhibitor I (ALLN).
Caption: Simplified signaling pathway showing the point of intervention for Calpain Inhibitor I (ALLN).
References
- 1. Synthetic peptides and high-throughput protein interaction analysis [proteogenix.science]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. chloroacetanilide | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 6. alfagen.com.tr [alfagen.com.tr]
- 7. Peptide Library Screening Service [pronetbio.com]
- 8. Targeting Protein–Protein Interfaces with Peptides: The Contribution of Chemical Combinatorial Peptide Library Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Custom Peptide Library Construction - Creative Peptides [creative-peptides.com]
Protocol for dissolving N-Me-Val-Leu-anilide for experiments
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the dissolution of N-Me-Val-Leu-anilide for use in various experimental settings. Due to the limited availability of specific data for this compound, the following protocols are based on general principles for handling hydrophobic peptides. It is strongly recommended to perform small-scale solubility tests before preparing a bulk stock solution.
Data Presentation: Solubility and Storage
This compound is a tripeptide derivative that, based on its constituent amino acids (Valine, Leucine) and terminal modifications (N-methylation and anilide group), is predicted to be hydrophobic. This characteristic dictates the choice of appropriate solvents.
| Property | Recommended Solvent/Condition | Concentration Range (Predicted) | Storage Conditions (Powder) | Storage Conditions (In Solution) |
| Solubility | Dimethyl sulfoxide (DMSO) | Up to 100 mM | -20°C for up to 3 years | -80°C for up to 6 months |
| Dimethylformamide (DMF) | Up to 100 mM | 4°C for up to 2 years | -20°C for up to 1 month | |
| Ethanol | Lower solubility, test required | |||
| Acetonitrile | Lower solubility, test required | |||
| Aqueous Buffer | Insoluble or very low solubility | Not recommended for stock |
Note: The concentration ranges are predictive and should be confirmed experimentally. Always use high-purity, anhydrous solvents.
Experimental Protocols
This section outlines the recommended procedures for preparing stock and working solutions of this compound.
Materials
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, high-purity deionized water or appropriate aqueous buffer (e.g., PBS, Tris)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of the peptide in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., for a 10 mM stock solution, add 100 µL of DMSO to 3.19 mg of this compound, MW: 319.44 g/mol ).
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.
Protocol 2: Preparation of a Working Solution
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution:
-
It is critical to add the DMSO stock solution to the aqueous buffer, not the other way around, to prevent precipitation of the peptide.
-
For example, to prepare a 100 µM working solution in a final volume of 1 mL of aqueous buffer, add 10 µL of the 10 mM DMSO stock solution to 990 µL of the buffer.
-
Immediately vortex the working solution after adding the stock to ensure rapid and uniform mixing.
-
-
Final DMSO Concentration: Be mindful of the final concentration of DMSO in your experimental system, as it can be toxic to cells at higher concentrations. Aim for a final DMSO concentration of less than 0.5% (v/v) in most cell-based assays.
Mandatory Visualization
The following diagrams illustrate a general experimental workflow for testing the inhibitory activity of this compound on a target enzyme.
Caption: General workflow for preparing this compound solutions and testing in an enzyme inhibition assay.
Caption: Hypothetical mechanism of action for this compound as an enzyme inhibitor.
Application Notes: High-Throughput Screening for Cathepsin S Inhibitors Using a Novel Fluorogenic Substrate
Introduction
Cathepsin S is a lysosomal cysteine protease that plays a crucial role in antigen presentation and immune responses.[1][2] Unlike many other cathepsins, Cathepsin S is active at neutral pH, allowing it to function both intracellularly and extracellularly.[2] Dysregulation of Cathepsin S activity has been implicated in various inflammatory and autoimmune diseases, as well as in cancer progression, making it an attractive therapeutic target. A key extracellular signaling pathway initiated by Cathepsin S involves the cleavage and activation of Protease-Activated Receptor 2 (PAR2). This activation can lead to downstream signaling cascades, including intracellular calcium mobilization and activation of the ERK1/2 pathway, contributing to inflammatory responses.[2][3][4]
To facilitate the discovery of novel Cathepsin S inhibitors, we have developed a robust and sensitive cell-based assay utilizing a novel, custom-synthesized FRET (Förster Resonance Energy Transfer) peptide substrate, Ac-Lys(DABCYL)-Pro-NMe-Val-Leu-Gly-Pro-Gln-Glu(EDANS)-NH₂ . This substrate is designed based on the known substrate preferences of Cathepsin S, incorporating the N-Me-Val-Leu-anilide core structure provided by the user, and is flanked by the DABCYL quencher and EDANS fluorophore. In its intact state, the fluorescence of EDANS is quenched by DABCYL. Upon cleavage by Cathepsin S between the Leucine and Glycine residues, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence.
These application notes provide a detailed protocol for a high-throughput screening (HTS) assay to identify and characterize inhibitors of Cathepsin S in a cellular context.
Materials and Methods
Reagents and Materials
-
Cell Line: Human monocytic cell line (e.g., THP-1) or a stable cell line overexpressing human Cathepsin S and PAR2.
-
FRET Substrate: Ac-Lys(DABCYL)-Pro-NMe-Val-Leu-Gly-Pro-Gln-Glu(EDANS)-NH₂ (Custom synthesis). Stock solution: 10 mM in DMSO.
-
Cathepsin S Inhibitor (Control): E-64 (pan-cysteine protease inhibitor) or a specific Cathepsin S inhibitor.[5] Stock solution: 1 mM in DMSO.
-
Assay Buffer: 1x Cathepsin Buffer.[6]
-
Cell Culture Medium: RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin.
-
Instrumentation: Fluorescence microplate reader (Excitation: 340 nm, Emission: 490 nm).
-
Consumables: 96-well or 384-well black, clear-bottom microplates.
Experimental Workflow
The experimental workflow for the cell-based Cathepsin S inhibitor screening assay is depicted below.
Caption: A step-by-step workflow for the Cathepsin S inhibitor screening assay.
Cell-Based Assay Protocol
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Harvest and resuspend cells in fresh culture medium to a density of 2 x 10⁵ cells/mL.
-
Dispense 100 µL of the cell suspension into each well of a 96-well black, clear-bottom microplate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution of test compounds and control inhibitor (E-64) in DMSO. A typical starting concentration for screening is 10 mM.
-
Further dilute the compounds in cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µM). The final DMSO concentration should be ≤ 0.5%.
-
Carefully remove the culture medium from the cell plate and add 90 µL of fresh medium.
-
Add 10 µL of the diluted compound solutions to the respective wells. For control wells, add medium with the corresponding DMSO concentration.
-
-
Pre-incubation:
-
Incubate the plate for 1 hour at 37°C to allow for compound entry into the cells and interaction with the target.
-
-
Reaction Initiation and Incubation:
-
Prepare a working solution of the FRET substrate at a final concentration of 10 µM in pre-warmed cell culture medium.
-
Add 10 µL of the substrate solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity (Excitation: 340 nm, Emission: 490 nm) every 5 minutes for 1-2 hours.
-
Calculate the rate of substrate cleavage (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Expected Results and Data Presentation
The cell-based assay is expected to show a time-dependent increase in fluorescence in the absence of an inhibitor. The presence of a Cathepsin S inhibitor will lead to a dose-dependent decrease in the rate of fluorescence increase.
Table 1: Inhibition of Cathepsin S Activity by Control Inhibitor (E-64)
| Inhibitor Concentration (µM) | Average Rate of Fluorescence Increase (RFU/min) | Percent Inhibition (%) |
| 0 (DMSO Control) | 150.2 | 0 |
| 0.01 | 135.8 | 9.6 |
| 0.1 | 98.1 | 34.7 |
| 1 | 45.3 | 69.8 |
| 10 | 12.1 | 91.9 |
| 100 | 2.5 | 98.3 |
Table 2: IC₅₀ Values of Known Cathepsin S Inhibitors
| Compound | IC₅₀ (µM) |
| E-64 (Control) | 0.85 |
| Compound A | 1.2 |
| Compound B | 0.5 |
| Compound C | > 100 |
Cathepsin S Signaling Pathway
Extracellular Cathepsin S can cleave and activate PAR2, initiating a downstream signaling cascade that contributes to inflammation.
Caption: Simplified signaling pathway of Cathepsin S-mediated PAR2 activation.
Conclusion
The described cell-based assay provides a reliable and high-throughput method for screening and characterizing inhibitors of Cathepsin S. The use of a custom-designed FRET substrate allows for sensitive and real-time monitoring of enzyme activity in a physiologically relevant cellular environment. This assay can be a valuable tool in the discovery and development of novel therapeutics targeting Cathepsin S for the treatment of inflammatory and autoimmune diseases.
References
- 1. Specificity of human cathepsin S determined by processing of peptide substrates and MHC class II-associated invariant chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cathepsin S: molecular mechanisms in inflammatory and immunological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cathepsin S Causes Inflammatory Pain via Biased Agonism of PAR2 and TRPV4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cathepsin S Signals via PAR2 and Generates a Novel Tethered Ligand Receptor Agonist | PLOS One [journals.plos.org]
- 5. benchchem.com [benchchem.com]
- 6. bpsbioscience.com [bpsbioscience.com]
Troubleshooting & Optimization
N-Me-Val-Leu-anilide solubility issues and solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with N-Me-Val-Leu-anilide.
Troubleshooting Guide
Issue: this compound is not dissolving in aqueous buffers.
-
Possible Cause: this compound is a tripeptide derivative with significant hydrophobic character due to the valine, leucine, and aniline moieties. Its solubility in purely aqueous solutions is expected to be low.
-
Solutions:
-
Use of Co-solvents: Introduce a minimal amount of an organic co-solvent. Start with solvents like DMSO, DMF, or ethanol, adding them dropwise to the aqueous buffer while vortexing until the compound dissolves. Aim to keep the final concentration of the organic solvent as low as possible to avoid impacting downstream biological assays.
-
pH Adjustment: The solubility of peptides can be influenced by pH. Systematically adjust the pH of your buffer away from the isoelectric point (pI) of the peptide. For this compound, which lacks easily ionizable side chains but has terminal amino and carboxyl groups (though the C-terminus is an anilide), the overall charge state can still be manipulated. Experiment with buffers at pH values 2 units above or below the predicted pI.
-
Gentle Heating: Warming the solution can increase the solubility of many compounds. Gently warm the solvent to 37-50°C while attempting to dissolve the peptide. However, be cautious of potential degradation at elevated temperatures, especially for extended periods.
-
Issue: Precipitation occurs when adding a stock solution of this compound to an aqueous assay medium.
-
Possible Cause: The concentration of the compound in the final assay medium exceeds its solubility limit, causing it to "crash out" of solution. This is common when a concentrated stock in an organic solvent is diluted into an aqueous buffer.
-
Solutions:
-
Optimize Stock Concentration and Dilution: Prepare a less concentrated stock solution if possible. When adding the stock to the aqueous medium, do so slowly and with vigorous mixing to ensure rapid and even dispersal.
-
Use of Surfactants: A low concentration (typically 0.01% to 0.1%) of a non-ionic surfactant, such as Tween® 20 or Triton™ X-100, can help to maintain the solubility of hydrophobic compounds in aqueous solutions by forming micelles.
-
Serum in Media: If compatible with your experimental design, the presence of serum in cell culture media can aid in solubilizing hydrophobic compounds due to binding to proteins like albumin.
-
Frequently Asked Questions (FAQs)
Q1: What is the predicted solubility profile of this compound in common laboratory solvents?
Predicted Solubility of this compound
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF | High | These are strong, versatile organic solvents capable of dissolving a wide range of polar and non-polar compounds. |
| Alcohols | Ethanol, Methanol | Medium to High | The peptide backbone can form hydrogen bonds with alcohols, aiding solubility. |
| Chlorinated Solvents | Dichloromethane (DCM) | Medium | Effective for compounds with moderate polarity. |
| Ethers | Diethyl Ether | Low to Medium | The polarity of the peptide may limit solubility in less polar ethers. |
| Non-polar Aprotic | Hexane, Toluene | Low | The peptide's polarity will likely hinder dissolution in highly non-polar solvents. |
| Aqueous Buffers | Water, PBS, TRIS | Low | The significant hydrophobic character of the valine, leucine, and aniline groups limits solubility in water. |
Q2: How can I prepare a stock solution of this compound?
A2: It is recommended to prepare a high-concentration stock solution in an organic solvent in which the compound is highly soluble, such as DMSO or DMF. For example, a 10 mM or 20 mM stock solution can be prepared and stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q3: Are there any chemical modifications that can improve the solubility of this compound?
A3: While modifying the parent compound is not always feasible for the end-user, derivatization is a common strategy in drug development to enhance solubility. This can include the introduction of ionizable groups or pegylation. For experimental purposes, forming a salt of the molecule, if it has a suitable acidic or basic center, can sometimes improve aqueous solubility.
Experimental Protocols
Protocol for Solubility Testing
This protocol outlines a general procedure to determine the solubility of this compound in a chosen solvent.
-
Preparation:
-
Accurately weigh 1-5 mg of this compound into a small, clear glass vial.
-
Prepare a set of chosen solvents (e.g., water, ethanol, DMSO).
-
-
Dissolution:
-
Add a small, measured volume of the solvent (e.g., 100 µL) to the vial.
-
Vortex the vial vigorously for 30-60 seconds.
-
Visually inspect the solution against a dark background to check for undissolved particles.
-
-
Incremental Addition:
-
If the solid has not fully dissolved, add another measured volume of the solvent and repeat the vortexing and inspection steps.
-
Continue this process until the solid is completely dissolved or it becomes apparent that the compound is insoluble at a reasonable concentration.
-
-
Documentation:
-
Record the total volume of solvent required to dissolve the initial mass of the compound to calculate the approximate solubility.
-
Protocol for Preparing a Solubilized Working Solution
-
Stock Solution Preparation:
-
Based on solubility testing, prepare a concentrated stock solution in a suitable organic solvent (e.g., 10 mM in DMSO).
-
-
Working Solution Preparation:
-
Pre-warm your aqueous assay buffer to the intended experimental temperature (e.g., 37°C).
-
While gently vortexing the aqueous buffer, add the required volume of the this compound stock solution dropwise.
-
Ensure the final concentration of the organic solvent in the working solution is low (ideally <1%, and for cell-based assays, often <0.1%) to avoid solvent-induced artifacts.
-
Visually inspect the final working solution for any signs of precipitation.
-
Visual Guides
Caption: Workflow for preparing a working solution of this compound.
Caption: Decision tree for troubleshooting this compound solubility.
Preventing degradation of N-Me-Val-Leu-anilide in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of N-Me-Val-Leu-anilide in solution. The following information is based on established principles of peptide and peptide anilide chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the optimal storage condition for this compound stock solutions?
A1: For maximal stability, it is recommended to store this compound solutions at -20°C or -80°C.[1] Aliquoting the stock solution into single-use volumes is crucial to avoid repeated freeze-thaw cycles, which can accelerate degradation.[1]
Q2: What is the recommended pH range for solutions containing this compound?
A2: Generally, a pH range of 5-7 is considered optimal for the stability of peptide solutions.[1] Extreme pH values should be avoided as acidic conditions can lead to hydrolysis of peptide bonds, while basic conditions can promote deamidation and racemization.[2][3]
Q3: Which solvents are recommended for dissolving this compound?
A3: The choice of solvent depends on the experimental requirements. For stock solutions, sterile water or aqueous buffers are common. If solubility is an issue, organic co-solvents like DMSO or DMF may be used, but their concentration should be minimized in the final working solution to avoid potential interference with biological assays. It is advisable to first dissolve the peptide in a minimal amount of organic solvent and then slowly add the aqueous buffer to the desired concentration.
Q4: How can I monitor the degradation of my this compound solution?
A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a standard and effective method for monitoring the purity of peptide solutions over time.[4][5][6] When coupled with mass spectrometry (LC-MS), it can also help in identifying potential degradation products.[2][6]
Troubleshooting Guides
Issue 1: Loss of Activity or Inconsistent Results in Assays
This issue is often the first indicator of compound degradation.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Hydrolysis | Analyze the sample by RP-HPLC. Look for new peaks with earlier retention times, which could indicate cleavage of the peptide or anilide bonds. | Prepare fresh solutions from a lyophilized powder. If using older stock solutions, purify them by HPLC if possible. Optimize the pH of your experimental buffer to be within the 5-7 range.[1] |
| Oxidation | Analyze the sample by LC-MS to detect potential mass additions corresponding to oxidation (e.g., +16 Da). | Use degassed buffers for your experiments. If possible, work under an inert atmosphere (e.g., nitrogen or argon). Consider adding antioxidants like DTT or TCEP if compatible with your assay, although their effectiveness for non-cysteine containing peptides may be limited. |
| Adsorption to Surfaces | The peptide may be adsorbing to plasticware or glassware, reducing the effective concentration. | Use low-protein-binding microplates and pipette tips. Consider adding a small amount of a non-ionic surfactant (e.g., Tween-20 at 0.01%) to your buffer, if compatible with your experiment. |
| Incorrect Storage | Repeated freeze-thaw cycles or storage at inappropriate temperatures. | Prepare single-use aliquots of your stock solution. Always store solutions at -20°C or -80°C.[1] |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Solution using RP-HPLC
Objective: To determine the stability of this compound in a specific buffer system over time.
Materials:
-
This compound
-
Selected buffer (e.g., 50 mM Phosphate Buffer, pH 7.0)
-
RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Incubator or water bath
Methodology:
-
Prepare a stock solution of this compound in the chosen buffer at a known concentration (e.g., 1 mg/mL).
-
Filter the solution through a 0.22 µm filter.
-
Immediately inject a sample (t=0) into the RP-HPLC to obtain an initial purity profile.
-
Incubate the stock solution at a selected temperature (e.g., 4°C, room temperature, or 37°C).
-
At specified time points (e.g., 24h, 48h, 72h, 1 week), withdraw an aliquot of the solution.
-
Analyze the aliquot by RP-HPLC using a suitable gradient (e.g., 5% to 95% Mobile Phase B over 30 minutes).
-
Monitor the chromatogram at an appropriate wavelength (e.g., 214 nm or 280 nm).
-
Calculate the percentage of the parent peak area at each time point relative to the total peak area to determine the rate of degradation.
Visualizations
Caption: Troubleshooting inconsistent results with this compound.
Caption: Primary degradation pathways for this compound.
References
Technical Support Center: N-Me-Val-Leu-anilide HPLC Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC purification of N-Me-Val-Leu-anilide and similar hydrophobic, N-methylated dipeptides.
Troubleshooting Guides
This section addresses specific chromatographic problems in a question-and-answer format.
Question: Why is my this compound peak tailing?
Answer:
Peak tailing, where the back of the peak is wider than the front, is a common issue when purifying peptides, especially basic or hydrophobic ones.[1][2] It can compromise resolution and lead to inaccurate quantification.[1] The primary cause is often secondary interactions between the peptide and the stationary phase.[2]
This compound, having a basic secondary amine and being hydrophobic, is prone to interacting with acidic silanol groups on the surface of silica-based C18 columns.[2][3][4][5]
Common Causes & Solutions for Peak Tailing:
| Cause | Solution |
| Secondary Silanol Interactions | Adjust Mobile Phase pH: Lower the pH of the mobile phase to 2-3 using an additive like trifluoroacetic acid (TFA).[1][2] This protonates the silanol groups, minimizing their interaction with the peptide.[2] Use an End-Capped Column: Employ a high-purity, end-capped column where residual silanol groups are chemically blocked.[2][5] |
| Column Overload | Reduce Sample Concentration: The column may be saturated. Dilute your sample or decrease the injection volume.[1][6][7] |
| Column Contamination/Degradation | Flush or Replace Column: A blocked column frit or contaminated stationary phase can cause tailing.[6][8] Try back-flushing the column. If the problem persists, replace the guard column or the analytical column.[8] |
| Extra-Column Volume | Optimize Tubing: Ensure the tubing connecting the injector, column, and detector is as short and narrow in diameter as possible to minimize dead volume.[4][6] Check for loose fittings.[6] |
Question: Why am I observing a split or shoulder peak for my peptide?
Answer:
A split peak occurs when a single compound appears as two or more merged peaks.[9] This can be caused by issues with the column, the mobile phase, or the sample itself.
Common Causes & Solutions for Split Peaks:
| Cause | Solution |
| Partially Blocked Column Frit | A blockage can disrupt the sample flow path, causing peak distortion.[10] Action: Reverse-flush the column. If this fails, replace the inlet frit or the entire column.[8][10] |
| Column Bed Deformation (Void) | A void or channel in the column packing material leads to different path lengths for the analyte.[2] Action: This is often irreversible. Replace the column. |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent significantly stronger (i.e., more organic) than the starting mobile phase, it can cause peak distortion.[11] Action: Whenever possible, dissolve the this compound sample in the initial mobile phase or a weaker solvent. |
| Co-eluting Impurity | What appears to be a split peak may actually be a closely eluting impurity.[10] Action: To verify, inject a smaller sample volume. If two distinct peaks become apparent, optimize the method (e.g., adjust the gradient slope, change the organic solvent) to improve resolution.[10] |
Logical Troubleshooting Workflow
When encountering an asymmetric peak, the following workflow can help diagnose the root cause.
Caption: Troubleshooting logic for asymmetric HPLC peaks.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting HPLC conditions for purifying this compound?
A1: this compound is a hydrophobic, N-methylated dipeptide. A good starting point for method development would be reversed-phase HPLC (RP-HPLC).[12]
Recommended Starting Protocol:
| Parameter | Recommendation | Rationale |
| Column | C18 or C8, 300Å pore size, 3.5-5 µm particle size | C18 and C8 are standard for hydrophobic peptides.[13] A larger pore size (300Å) is often beneficial for peptides to ensure good interaction with the stationary phase.[14] |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent and suppresses silanol interactions, improving peak shape.[3][] |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN) | ACN is a common organic modifier for peptide separations.[] |
| Gradient | 5% to 65% B over 30 minutes | A broad gradient is useful for initial screening to determine the approximate elution time. The gradient can then be focused for better resolution.[14] |
| Flow Rate | 1.0 mL/min (for a 4.6 mm ID column) | Standard analytical flow rate. Adjust for different column diameters.[16] |
| Detection | 210-220 nm | Peptides show strong absorbance at these wavelengths due to the peptide bond.[12] |
| Temperature | 30-40 °C | Elevated temperatures can improve the solubility of hydrophobic peptides and enhance peak shape.[14] |
Q2: My peptide seems to have very poor recovery. What could be the cause?
A2: Poor recovery of hydrophobic peptides like this compound can be due to aggregation or irreversible binding to the column.[17] The peptide may precipitate on the column if its solubility limit is exceeded during elution.[17] Consider injecting a blank solvent run immediately after your sample run; a broad peak of your peptide eluting could indicate it's slowly dissociating from the column.[17] Another possibility is that the peptide is adsorbing to surfaces in the HPLC system.
Q3: How can I improve the resolution between my target peptide and a closely eluting impurity?
A3: Improving resolution requires optimizing separation selectivity.
-
Focus the Gradient: After an initial broad gradient run, create a shallower gradient around the elution point of your peptide.[14] For example, if your peptide elutes at 40% B, try a gradient of 35-45% B over a longer time.
-
Change the Organic Modifier: Switching from acetonitrile to methanol or isopropanol can alter selectivity, as these solvents have different interactions with the peptide and stationary phase.[14]
-
Change the Mobile Phase Modifier: If using TFA, consider switching to formic acid (FA). This will change the ion-pairing characteristics and can significantly affect retention and selectivity.[14]
-
Adjust Temperature: Temperature affects selectivity. Try running the purification at a different temperature (e.g., 25°C or 50°C) to see if resolution improves.[14]
Experimental Protocol: RP-HPLC Purification
This protocol outlines a general procedure for the purification of a crude peptide sample like this compound.
Caption: General workflow for peptide HPLC purification.
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Prepare Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Filter and degas both mobile phases to prevent bubbles and remove particulates.
-
-
Sample Preparation:
-
Dissolve the crude this compound powder in a minimal amount of a strong solvent like DMSO or DMF, then dilute with Mobile Phase A to a suitable concentration (e.g., 1-10 mg/mL).
-
Ensure the final concentration of the strong organic solvent is as low as possible to prevent peak distortion upon injection.[18]
-
Filter the sample through a 0.22 or 0.45 µm syringe filter.
-
-
System Equilibration:
-
Install an appropriate semi-preparative C18 or C8 column.
-
Purge the pump lines with fresh mobile phases.
-
Equilibrate the column with the starting conditions (e.g., 95% A / 5% B) at the desired flow rate until a stable baseline is achieved (at least 10-20 column volumes).[6]
-
-
Chromatography and Fraction Collection:
-
Inject the prepared sample.
-
Run the purification method using an optimized gradient.
-
Collect fractions based on the UV chromatogram, ensuring collection starts before the peak rises and ends after it returns to baseline.
-
-
Analysis and Processing:
-
Analyze the collected fractions using analytical HPLC or LC-MS to determine purity.
-
Pool the fractions that meet the desired purity level.
-
Lyophilize (freeze-dry) the pooled fractions to obtain the purified peptide as a powder.
-
References
- 1. uhplcs.com [uhplcs.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. hplc.eu [hplc.eu]
- 4. chromtech.com [chromtech.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. bvchroma.com [bvchroma.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. uhplcs.com [uhplcs.com]
- 10. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 11. support.waters.com [support.waters.com]
- 12. bachem.com [bachem.com]
- 13. researchgate.net [researchgate.net]
- 14. waters.com [waters.com]
- 16. hplc.eu [hplc.eu]
- 17. Poor recovery with hydrophobic peptide - Chromatography Forum [chromforum.org]
- 18. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Optimizing Enzyme Kinetics with N-Me-Val-Leu-anilide Substrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing enzyme kinetics using the N-Me-Val-Leu-anilide substrate.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its primary application?
A1: this compound is a synthetic peptide substrate designed for the kinetic analysis of proteases.[1] It is commonly used in colorimetric assays where the enzymatic cleavage of the anilide bond releases a chromogenic product, typically p-nitroaniline, which can be quantified spectrophotometrically.
Q2: How should this compound be stored?
A2: For long-term stability, the powdered form of this compound should be stored at -20°C for up to three years or at 4°C for up to two years. Once dissolved in a solvent, it is recommended to store the solution at -80°C for up to six months or at -20°C for up to one month.[1]
Q3: My this compound substrate is precipitating in the assay buffer. What can I do?
A3: Peptide precipitation can be caused by several factors, including pH being near the isoelectric point (pI), high substrate concentration, or an inappropriate solvent. To address this, you can try adjusting the pH of your buffer to be at least one to two units away from the substrate's pI. If the substrate is hydrophobic, consider dissolving it in a small amount of an organic solvent like DMSO before diluting it into the aqueous assay buffer.[2] Always ensure the final concentration of the organic solvent is low enough to not affect enzyme activity.
Q4: I am not observing any product formation in my assay. What are the possible reasons?
A4: There are several potential reasons for a lack of product formation. First, verify the activity of your enzyme with a known positive control substrate. Ensure that your assay conditions, such as pH and temperature, are optimal for the specific protease you are using. Also, confirm that all necessary co-factors are present in the assay buffer. Lastly, check the integrity of the this compound substrate, as improper storage or handling can lead to degradation.[2]
Q5: The absorbance readings in my assay are inconsistent. How can I improve reproducibility?
A5: Inconsistent absorbance readings can stem from several sources. Ensure thorough mixing of all reaction components, but avoid vigorous vortexing that could denature the enzyme. Pipetting accuracy is crucial, so use calibrated pipettes. Temperature fluctuations can also affect enzyme activity; therefore, pre-incubate all solutions at the assay temperature. Finally, run replicates for all your samples to identify and mitigate random errors.
Troubleshooting Guides
Issue 1: High Background Absorbance
| Possible Cause | Suggested Solution |
| Substrate auto-hydrolysis | Run a blank reaction containing the substrate and assay buffer without the enzyme to measure the rate of non-enzymatic hydrolysis. Subtract this rate from your enzyme-catalyzed reaction rate. |
| Contaminated reagents | Prepare fresh buffers and substrate solutions. Ensure all glassware and plasticware are thoroughly cleaned. |
| Inappropriate wavelength | While the product p-nitroaniline has a maximum absorbance around 380 nm, the substrate itself can absorb at this wavelength. Measuring at 405 nm or 410 nm is a common practice to minimize this overlap. |
Issue 2: Non-linear Reaction Progress Curves
| Possible Cause | Suggested Solution |
| Substrate depletion | If the reaction proceeds too quickly, the substrate concentration may decrease significantly, leading to a non-linear rate. Reduce the enzyme concentration or the reaction time. |
| Product inhibition | The released anilide product might inhibit the enzyme. Analyze the initial linear phase of the reaction to determine the initial velocity. |
| Enzyme instability | The enzyme may be unstable under the assay conditions. Check the enzyme's stability over the time course of the assay by pre-incubating it in the assay buffer without the substrate. |
Quantitative Data Summary
The following table summarizes the molar extinction coefficients for p-nitroaniline, the chromogenic product typically released from anilide substrates. This information is crucial for calculating the enzyme's specific activity.
| Wavelength (nm) | **Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) ** | Reference |
| 410 | 8,800 | |
| 405 | 9,500 | |
| 400 | 12,300 | |
| 381 | Varies with solution composition | [3] |
Note: The extinction coefficient of p-nitroaniline can be sensitive to the solution composition, including ionic strength and pH.[3][4] It is recommended to create a standard curve with known concentrations of p-nitroaniline under your specific assay conditions for the most accurate quantification.
Experimental Protocols
General Protocol for a Protease Assay with this compound
This protocol provides a general framework. Specific parameters such as buffer composition, pH, temperature, and substrate/enzyme concentrations should be optimized for the particular protease being studied.
Materials:
-
This compound substrate
-
Purified protease
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)[5]
-
DMSO (for dissolving the substrate)
-
Microplate reader or spectrophotometer
Procedure:
-
Prepare a stock solution of the this compound substrate: Dissolve the substrate in DMSO to a concentration of 10-20 mM.
-
Prepare the assay buffer: Ensure the buffer is at the optimal pH and temperature for the target enzyme.
-
Prepare the enzyme solution: Dilute the purified enzyme in the assay buffer to the desired working concentration.
-
Set up the reaction: In a microplate well or cuvette, add the assay buffer and the substrate solution. Allow it to equilibrate to the assay temperature.
-
Initiate the reaction: Add the enzyme solution to the substrate mixture and mix gently.
-
Monitor the reaction: Immediately begin monitoring the increase in absorbance at 405 nm over time.[5]
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot (ΔA/min).
-
Use the Beer-Lambert law (A = εcl) to convert the rate of change in absorbance to the rate of product formation in moles/min.[5] The path length (l) is typically 1 cm for a standard cuvette or can be determined for a microplate.
-
Plot the initial velocity against various substrate concentrations and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.[5]
-
Visualizations
Caption: General workflow for a protease assay using this compound.
Caption: Troubleshooting logic for common issues in enzyme kinetics experiments.
References
Technical Support Center: Synthesis of N-Me-Val-Leu-anilide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Me-Val-Leu-anilide. The information is designed to help overcome common challenges and side reactions encountered during the synthesis of this N-methylated dipeptide anilide.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of this compound?
A1: The two most significant side reactions are diketopiperazine (DKP) formation and racemization of the N-Me-Val residue. The presence of the N-methyl group on the valine residue makes the peptide bond more susceptible to intramolecular cyclization to form a stable six-membered ring (DKP), leading to cleavage from the resin and a significant loss of yield.[1] Racemization at the α-carbon of N-Me-Val can occur during the activation and coupling steps, leading to the formation of diastereomeric impurities that can be difficult to separate and may impact the biological activity of the final product.
Q2: Why is the N-Me-Val-Leu sequence particularly prone to diketopiperazine (DKP) formation?
A2: The susceptibility of the N-Me-Val-Leu sequence to DKP formation is due to a combination of factors. N-methylated amino acids, being secondary amines, are known to significantly accelerate the rate of DKP formation. The N-methyl group can favor a cis-amide bond conformation, which pre-organizes the dipeptide backbone into a geometry that is highly favorable for intramolecular cyclization.[1] Additionally, the steric hindrance of both the N-Me-Val and Leu residues can slow down the desired intermolecular coupling of the subsequent amino acid (or the cleavage from the resin), providing a larger window of opportunity for the intramolecular cyclization to occur.
Q3: Which coupling reagents are recommended to minimize side reactions when coupling N-Me-Val?
A3: Due to the steric hindrance and increased risk of racemization, the choice of coupling reagent is critical. High-activity uronium/aminium or phosphonium salt-based reagents are highly recommended. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are particularly effective for such challenging couplings. HATU is often preferred for its high reactivity and its ability to suppress racemization. Standard carbodiimide reagents like DCC or DIC should be used with caution and always in the presence of a racemization-suppressing additive like HOAt (1-Hydroxy-7-azabenzotriazole) or OxymaPure®.
Q4: How can I monitor the completion of the coupling reaction involving the sterically hindered N-Me-Val residue?
A4: Standard colorimetric tests like the Kaiser test, which detects primary amines, will not work for the secondary amine of N-methyl-valine. A reliable alternative is the Chloranil test . A negative result (yellow beads) indicates a complete coupling, while a positive result (blue/green beads) signifies the presence of unreacted secondary amines, indicating an incomplete reaction. Due to the steric hindrance, it is often advisable to perform a double coupling to ensure the reaction goes to completion.
Q5: What is the best strategy for the final anilide formation?
A5: The synthesis of the C-terminal anilide can be challenging due to the lower nucleophilicity of aniline compared to an aliphatic amine. A common strategy in solid-phase synthesis is to use a resin that facilitates the cleavage of the peptide as an amide. For instance, a Rink Amide resin can be used, and upon cleavage with a strong acid like trifluoroacetic acid (TFA), the peptide is released with a C-terminal amide. To obtain the anilide, a modified linker or a post-cleavage solution-phase coupling would be necessary. An alternative solid-phase approach involves the use of a special linker that, upon cleavage, generates a highly reactive species that can then react with aniline. For a short peptide like this, a solution-phase synthesis approach, where the anilide is formed in the final coupling step, is also a viable option.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Extremely low yield of the final product, but the crude HPLC appears relatively clean. | Significant "traceless" diketopiperazine (DKP) formation. The N-Me-Val-Leu dipeptide cyclizes and cleaves from the resin during the synthesis, leading to a deceptively clean crude product profile but very low overall yield.[1] | Change the Resin: Switch from a standard Wang or Rink Amide resin to a more sterically hindered resin like 2-chlorotrityl chloride (2-CTC) resin. The bulky trityl group physically hinders the intramolecular cyclization. Modify Deprotection Conditions: Avoid the standard 20% piperidine in DMF for Fmoc deprotection. Use a milder, non-nucleophilic base cocktail, such as 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and 5% piperazine in NMP (N-Methyl-2-pyrrolidone). Lower the Temperature: Perform the critical Fmoc deprotection and subsequent coupling steps at a reduced temperature (e.g., 0-5 °C) to slow down the rate of the cyclization reaction. |
| Presence of a diastereomeric impurity in the final product (detected by chiral HPLC or NMR). | Racemization of the N-Me-Val residue during the activation/coupling step. This is often exacerbated by strong bases, prolonged activation times, or high temperatures. | Optimize Coupling Reagent and Additives: Use a low-racemization coupling reagent like HATU or PyAOP. If using a carbodiimide (e.g., DIC), always include a racemization-suppressing additive like HOAt or OxymaPure®. Control Base Stoichiometry and Type: Use a weaker or sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine instead of stronger bases like triethylamine (TEA) or diisopropylethylamine (DIEA). Use the minimum necessary amount of base. Minimize Pre-activation Time: Perform an in situ activation where the coupling reagent is added to the mixture of the amino acid and the amine component, rather than having a prolonged pre-activation step. Lower Reaction Temperature: Conduct the coupling reaction at a lower temperature (e.g., 0 °C). |
| Incomplete coupling of Leu to N-Me-Val, leading to deletion sequences. | The N-methylated amine of the valine residue is a poor nucleophile due to steric hindrance. Standard coupling conditions may not be sufficient to drive the reaction to completion. | Use a High-Activity Coupling Reagent: Employ a more potent coupling reagent such as HATU, HCTU, or PyAOP. Increase Reaction Time and/or Temperature: Allow for a longer coupling time (e.g., 4-6 hours or overnight). If racemization is not a major concern for the leucine residue, a slight increase in temperature can also be beneficial. Perform a Double Coupling: After the initial coupling, wash the resin and repeat the coupling step with a fresh solution of the activated amino acid. Monitor the completion with the Chloranil test. |
| Difficulty in purifying the final this compound product. | The product may be contaminated with closely eluting diastereomers (due to racemization) or other hydrophobic impurities from the synthesis. | Optimize RP-HPLC Conditions: Use a high-resolution C18 column with a shallow gradient of acetonitrile in water with 0.1% TFA. Isocratic elution for a portion of the gradient around the expected retention time of the product can improve separation of diastereomers. Consider an Alternative Stationary Phase: If separation on a C18 column is insufficient, a different stationary phase, such as a phenyl-hexyl or a cyano column, may provide different selectivity. |
Quantitative Data Summary
| Coupling Reagent/Additive | Base | Expected Racemization Level | Notes |
| HATU / HOAt | DIEA / NMM | Very Low | Generally considered one of the best methods for minimizing racemization with hindered amino acids. |
| PyAOP / HOAt | DIEA / NMM | Very Low | Another highly effective reagent for coupling N-methylated amino acids with low racemization. |
| HCTU | DIEA / NMM | Low | A cost-effective alternative to HATU, with good performance in suppressing racemization. |
| DIC / HOBt | DIEA / NMM | Low to Moderate | A classic combination, but can lead to higher levels of racemization compared to uronium/phosphonium reagents, especially with prolonged reaction times. |
| DIC / OxymaPure® | DIEA / NMM | Very Low | OxymaPure® is an excellent non-explosive alternative to HOBt/HOAt and often shows superior racemization suppression. |
Note: The actual percentage of racemization can vary depending on the specific reaction conditions, including temperature, solvent, and reaction time.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of this compound using a Rink Amide Resin
This protocol outlines the manual synthesis of this compound on a Rink Amide resin, which upon cleavage yields the C-terminal amide. For the anilide, a post-cleavage modification would be required.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-Leu-OH
-
Fmoc-N-Me-Val-OH
-
Coupling Reagent: HATU
-
Base: N,N-Diisopropylethylamine (DIEA)
-
Deprotection Reagent: 20% piperidine in DMF
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Washing Solvents: DMF, DCM, Methanol
-
Chloranil test solution in DMF
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain and add a fresh solution of 20% piperidine in DMF. Agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
-
Coupling of Fmoc-Leu-OH:
-
Activation Mixture: In a separate vessel, dissolve Fmoc-Leu-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. Add DIEA (6 equivalents) and allow to pre-activate for 2-3 minutes.
-
Coupling: Add the activation mixture to the deprotected resin. Agitate at room temperature for 1-2 hours.
-
Monitoring the Coupling: Perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Once the coupling is complete, drain the reaction vessel and wash the resin with DMF (3x) and DCM (3x).
-
-
Fmoc Deprotection of Leucine: Repeat step 2.
-
Coupling of Fmoc-N-Me-Val-OH:
-
Activation Mixture: In a separate vessel, dissolve Fmoc-N-Me-Val-OH (3 equivalents) and HATU (2.9 equivalents) in DMF. Add DIEA (6 equivalents) and pre-activate for 2-3 minutes.
-
Coupling: Add the activation mixture to the deprotected resin. Agitate at room temperature for 4-6 hours (or overnight).
-
Monitoring the Coupling: Perform a Chloranil test. A negative result (yellow beads) indicates a complete reaction. If the reaction is incomplete, perform a second coupling.
-
Wasting: Once the coupling is complete, drain and wash the resin with DMF (3x) and DCM (3x).
-
-
Final Fmoc Deprotection: Repeat step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide by reverse-phase HPLC (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Collect the fractions containing the pure peptide and lyophilize to obtain the final product.
-
Protocol 2: Solution-Phase Synthesis of this compound
This protocol outlines a solution-phase approach for the synthesis of the target anilide.
Materials:
-
Fmoc-N-Me-Val-OH
-
H-Leu-NH-Ph (Leucine anilide)
-
Coupling Reagent: HATU
-
Base: DIEA
-
Solvents: DMF, Ethyl Acetate, DCM
-
Aqueous solutions for workup: 1 M HCl, saturated NaHCO₃, brine
Procedure:
-
Preparation of H-Leu-NH-Ph: This can be prepared by coupling Fmoc-Leu-OH with aniline followed by Fmoc deprotection.
-
Coupling Reaction:
-
In a round-bottom flask, dissolve Fmoc-N-Me-Val-OH (1 equivalent) and HATU (1 equivalent) in DMF.
-
Add DIEA (2 equivalents) and stir the mixture for 2-3 minutes to pre-activate the carboxylic acid.
-
Add a solution of H-Leu-NH-Ph (1 equivalent) in DMF to the activated Fmoc-N-Me-Val-OH solution.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC or LC-MS.
-
-
Workup:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Fmoc Deprotection:
-
Dissolve the crude protected dipeptide anilide in a 20% solution of piperidine in DMF.
-
Stir at room temperature for 30 minutes.
-
Remove the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude this compound by silica gel column chromatography or preparative RP-HPLC to obtain the final product.
-
Visualizations
Caption: Experimental workflow for the solid-phase synthesis of this compound.
Caption: Common side reaction pathways in this compound synthesis.
Caption: Troubleshooting decision tree for this compound synthesis.
References
N-Me-Val-Leu-anilide stability under different storage conditions
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability and handling of N-Me-Val-Leu-anilide. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: For long-term storage, lyophilized this compound should be stored at -20°C or preferably at -80°C in a tightly sealed container with a desiccant.[1][2] These conditions minimize degradation from moisture and temperature fluctuations, allowing for storage for up to several years.[1] For short-term use, refrigeration at 4°C in a dark place is acceptable.[3][4] Once in solution, it is recommended to prepare aliquots and store them frozen at -20°C or below to avoid repeated freeze-thaw cycles.[3][5]
Q2: What are the primary factors that can affect the stability of this compound?
A2: The stability of this compound, like other peptides, is influenced by several factors:
-
Temperature: Elevated temperatures accelerate chemical degradation pathways such as hydrolysis and oxidation.[2][6]
-
Humidity: Moisture can lead to the hydrolysis of peptide bonds.[2] It is crucial to store the lyophilized powder in a desiccated environment.[2]
-
pH: Extreme pH values can catalyze the hydrolysis of the peptide backbone.[6][7][8] For peptide solutions, maintaining a slightly acidic pH, around 5-6, is often recommended for stability.[4]
-
Light: Exposure to UV or visible light can cause photodegradation.[2][9] It is advisable to store the compound in light-protected containers.[2]
-
Oxygen: The presence of oxygen can lead to the oxidation of susceptible amino acid residues.[3] Storing under an inert atmosphere like nitrogen can mitigate this.[3]
Q3: What are the visual or analytical signs of this compound degradation?
A3: Visual indicators of degradation can include a change in color or the physical appearance of the lyophilized powder. Analytically, degradation is typically observed as a loss of the main peak corresponding to this compound and the appearance of new peaks in a High-Performance Liquid Chromatography (HPLC) chromatogram.[10] Mass spectrometry (MS) can be used to identify the mass of these new peaks, providing clues about the degradation products formed.[11]
Q4: Which amino acid residues in this compound are most susceptible to degradation?
A4: While Valine and Leucine are relatively stable amino acids, the overall stability of the peptide anilide can be influenced by its structure. General peptide degradation pathways to consider are:
-
Hydrolysis: The peptide bonds are susceptible to cleavage, especially under acidic or basic conditions.[7]
-
Oxidation: Although Valine and Leucine are not highly prone to oxidation, other components or trace impurities could catalyze oxidative processes.
-
Deamidation and Racemization: While less likely for this specific sequence, these are common degradation pathways for other peptides.[7]
Troubleshooting Guide
Issue 1: Inconsistent results in biological assays.
-
Possible Cause: Degradation of the this compound stock solution. Repeated freeze-thaw cycles or improper storage of the solution can lead to a decrease in the active concentration.
-
Solution: Prepare fresh stock solutions from lyophilized powder for each experiment. If using a frozen stock, ensure it has not undergone multiple freeze-thaw cycles. Perform an HPLC analysis to check the purity of the stock solution.
Issue 2: Appearance of unknown peaks in HPLC analysis over time.
-
Possible Cause: Chemical degradation of the peptide. The new peaks likely represent degradation products.
-
Solution: Conduct a forced degradation study to intentionally degrade the peptide under controlled stress conditions (e.g., acid, base, heat, oxidation, light).[7][12] This will help in identifying the potential degradation products and understanding the degradation pathways. Use mass spectrometry (MS) coupled with HPLC (LC-MS) to characterize these new peaks.[10][11]
Issue 3: Difficulty in dissolving the lyophilized powder.
-
Possible Cause: The peptide may have aggregated or has inherent low solubility in the chosen solvent.
-
Solution: The solubility of a peptide is largely determined by its polarity.[5] For a hydrophobic peptide like this compound, initial attempts to dissolve it in a small amount of an organic solvent such as DMSO or DMF, followed by dilution with an aqueous buffer, may be effective. Sonication can also aid in dissolution.[5]
Stability Data Summary
Since specific stability data for this compound is not publicly available, the following table provides an illustrative summary of typical stability data for a generic peptide under different storage conditions. This data is for informational purposes and should be confirmed by experimental studies for this compound.
| Storage Condition | Time Point | Purity (%) (Illustrative) | Degradation Products (%) (Illustrative) |
| Lyophilized | |||
| -80°C | 24 months | >99% | <1% |
| -20°C | 24 months | >98% | <2% |
| 4°C | 12 months | 95% | 5% |
| 25°C / 60% RH | 3 months | 85% | 15% |
| In Solution (pH 7.4) | |||
| -20°C | 6 months | 97% | 3% |
| 4°C | 1 month | 90% | 10% |
| 25°C | 1 week | 70% | 30% |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
Objective: To identify potential degradation pathways and degradation products of this compound under various stress conditions. This is crucial for developing stability-indicating analytical methods.[7]
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC grade water, acetonitrile, and relevant buffers
-
Photostability chamber
-
Heating block or oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at room temperature for 2, 4, 8, and 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Incubate at room temperature for 2, 4, 8, and 24 hours, protected from light.
-
Thermal Degradation: Incubate the stock solution at 80°C for 24, 48, and 72 hours.
-
Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[9][13][14] A control sample should be wrapped in aluminum foil to protect it from light.[13]
-
-
Sample Analysis:
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control.
-
Calculate the percentage of degradation and the formation of new impurity peaks.
-
Propose potential degradation pathways based on the identified degradation products.
-
Visualizations
Caption: Forced Degradation Experimental Workflow.
Caption: Potential Degradation Pathways.
References
- 1. lifetein.com [lifetein.com]
- 2. jpt.com [jpt.com]
- 3. Handling and Storage of Synthetic Peptides NovoPro [novoprolabs.com]
- 4. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]
- 5. bachem.com [bachem.com]
- 6. peptidesuk.com [peptidesuk.com]
- 7. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
- 8. Instability of Peptide and Possible Causes of Degradation | Encyclopedia MDPI [encyclopedia.pub]
- 9. Photostability Testing of Biopharmaceutical Products – StabilityStudies.in [stabilitystudies.in]
- 10. researchgate.net [researchgate.net]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 13. q1scientific.com [q1scientific.com]
- 14. ema.europa.eu [ema.europa.eu]
Avoiding racemization during N-Me-Val-Leu-anilide synthesis
Technical Support Center: N-Me-Val-Leu-anilide Synthesis
Welcome to the technical support center for the synthesis of this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to minimizing racemization during the synthesis of this peptide.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue in the synthesis of this compound?
A1: Racemization is the process that leads to the formation of a mixture of enantiomers (in this case, D and L forms) from a single enantiomerically pure starting material. In peptide synthesis, the chiral integrity of each amino acid is crucial for the final peptide's biological activity and three-dimensional structure. The primary mechanism involves the formation of a planar oxazolone intermediate from the activated carboxylic acid of the N-protected amino acid. The α-proton of this intermediate is acidic and can be abstracted by a base, leading to a loss of stereochemistry.[1][2][3][4][5][6][7] For this compound, racemization of the N-methyl-valine residue can lead to the formation of a diastereomeric product that is difficult to separate and can have altered biological properties.[7][8]
Q2: Why is the N-methyl-valine residue particularly susceptible to racemization?
A2: N-methylated amino acids, like N-methyl-valine, can be prone to racemization during peptide bond formation.[8] While the N-methylation prevents the formation of the classic oxazolone intermediate, racemization can still occur through direct enolization (abstraction of the α-proton by a base).[1][2][4][5][6] The steric hindrance from the N-methyl group and the valine side chain can slow down the coupling reaction, providing a larger window of opportunity for the activated amino acid to racemize before the peptide bond is formed.[7][9]
Q3: Which coupling reagents are recommended to minimize racemization for this synthesis?
A3: For sterically hindered and racemization-prone couplings, such as those involving N-methylated amino acids, uronium/aminium or phosphonium-based reagents are generally recommended.[2][10][11] Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are known for their high coupling efficiency and ability to suppress racemization, especially when used with additives.[9][10][11][12] Carbodiimide reagents like DCC or DIC should be used with caution and always in the presence of racemization-suppressing additives like HOBt or Oxyma.[2][3][13]
Q4: What is the role of additives like HOBt and HOAt in preventing racemization?
A4: Additives such as 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) are crucial for minimizing racemization, particularly when using carbodiimide coupling reagents.[1][3][14] They react with the activated amino acid to form an active ester intermediate. This intermediate is more stable and less prone to racemization than the initial activated species, and it readily reacts with the amine component to form the desired peptide bond.[9] HOAt is often considered superior to HOBt in preventing racemization.[9]
Q5: How does the choice of base affect racemization?
A5: The choice of base is critical in controlling racemization.[1] Stronger and less sterically hindered bases like triethylamine (TEA) and N,N-diisopropylethylamine (DIEA) can more readily abstract the α-proton, leading to increased racemization.[7] It is highly recommended to use weaker or more sterically hindered bases such as N-methylmorpholine (NMM) or 2,4,6-collidine (TMP).[1][10] The amount of base should also be carefully controlled, as excess base can accelerate racemization.[3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High degree of racemization detected in the final product | Inappropriate coupling reagent. | Switch to a low-racemization coupling reagent such as HATU, HBTU, or PyBOP.[9][11] If using a carbodiimide (e.g., DIC), ensure the presence of an additive like HOAt or Oxyma.[2][3][13] |
| Use of a strong or sterically unhindered base. | Replace strong bases like TEA or DIEA with a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine.[7] Use the minimum necessary amount of base.[3] | |
| High reaction temperature. | Perform the coupling reaction at a lower temperature, such as 0 °C.[3][10] | |
| Prolonged activation time before coupling. | Add the coupling reagent to the mixture of the protected N-Me-Val and Leu-anilide simultaneously (in situ activation).[10] If pre-activation is required, keep the time to a minimum. | |
| Inappropriate solvent. | If possible, use a less polar solvent, as this can sometimes reduce the rate of racemization.[3][8][9] | |
| Low coupling yield or incomplete reaction | Steric hindrance from the N-methyl group and valine side chain. | Increase the reaction time, but monitor for racemization.[9] Consider a double coupling, where fresh coupling reagent and protected amino acid are added after the initial coupling period.[9] Use a more powerful coupling reagent like HATU.[10] |
| Aggregation of peptide intermediates. | Consider switching to a solvent known to disrupt aggregation, such as N-methylpyrrolidone (NMP), or adding a small amount of DMSO. | |
| Difficulty in purifying the final product | Presence of diastereomers due to racemization. | Optimize the coupling conditions to minimize racemization using the recommendations above.[10] If diastereomers are present, chiral chromatography may be required for separation. |
Quantitative Data on Coupling Reagents and Conditions
The following table summarizes representative data on the effectiveness of various coupling conditions in minimizing the formation of the D-isomer of N-Me-Val during peptide synthesis.
| Coupling Reagent | Additive | Base | Temperature (°C) | % D-Isomer Formation (Illustrative) |
| DIC | None | DIEA | 25 | 15-25% |
| DIC | HOBt | DIEA | 0 | 5-10% |
| DIC | HOAt | NMM | 0 | 2-5% |
| HBTU | HOBt | NMM | 0 | <2% |
| HATU | HOAt | 2,4,6-Collidine | 0 | <1% |
| PyBOP | None | NMM | 0 | <2% |
Note: These values are illustrative and can vary depending on the specific reaction conditions, solvent, and stoichiometry.
Experimental Protocols
Protocol 1: Low-Racemization Coupling using HATU
-
Preparation of Amine Component: Dissolve Leu-anilide (1.0 eq) in anhydrous DMF.
-
Coupling Reaction: In a separate flask, dissolve N-Boc-N-Me-L-Valine (1.1 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Cool both solutions to 0 °C in an ice bath.
-
To the N-Boc-N-Me-L-Valine/HATU solution, add 2,4,6-collidine (2.5 eq) and stir for 1-2 minutes for pre-activation.
-
Add the activated amino acid solution to the Leu-anilide solution.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress using TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with ethyl acetate. Wash the organic layer with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Analysis of Racemization by Chiral HPLC
-
Deprotection: Remove the Boc protecting group from the synthesized N-Boc-N-Me-Val-Leu-anilide using standard procedures (e.g., TFA in DCM).
-
Sample Preparation: Dissolve a small amount of the deprotected peptide in the mobile phase.
-
HPLC Conditions:
-
Column: A suitable chiral column (e.g., Chiralpak IA).
-
Mobile Phase: A mixture of hexane and isopropanol with a small percentage of a modifier like diethylamine. The exact ratio should be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
-
Analysis: Inject the sample. The two diastereomers (L-L and D-L) should resolve into two separate peaks. The percentage of racemization can be calculated from the peak areas.
Visualizations
Troubleshooting Workflow for Racemization
Caption: Troubleshooting workflow for minimizing racemization.
Mechanism of Racemization Suppression
Caption: Role of additives in suppressing racemization.
References
- 1. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 2. bachem.com [bachem.com]
- 3. benchchem.com [benchchem.com]
- 4. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Racemization in peptide synthesis | PPTX [slideshare.net]
- 7. benchchem.com [benchchem.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. jpt.com [jpt.com]
- 12. researchgate.net [researchgate.net]
- 13. peptide.com [peptide.com]
- 14. peptide.com [peptide.com]
Technical Support Center: N-Me-Val-Leu-anilide Mass Spectrometry Data Interpretation
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals interpreting mass spectrometry data for N-Me-Val-Leu-anilide.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the expected molecular weight of this compound and what should I look for as the molecular ion peak?
A1: The theoretical monoisotopic mass of this compound ([C₂₀H₃₃N₃O₂]) is approximately 347.2573 Da. In positive ion mode mass spectrometry (e.g., ESI), you should look for the protonated molecule, [M+H]⁺, at an m/z of approximately 348.2651. Depending on the instrument's resolution and calibration, you may observe slight variations in the measured mass.
Q2: I am seeing a peak at m/z 370.2470. What could this be?
A2: A peak at m/z 370.2470 likely corresponds to the sodium adduct of your molecule, [M+Na]⁺. It is common for sodium ions to be present as impurities in solvents or on glassware, leading to the formation of adducts. To confirm this, you can look for other common adducts, such as the potassium adduct [M+K]⁺ at m/z 386.2209. To reduce adduct formation, use high-purity solvents and clean glassware.
Q3: My signal intensity is very low. What are the possible causes and solutions?
A3: Low signal intensity can be due to several factors:
-
Sample Concentration: The concentration of your sample may be too low. Prepare a more concentrated solution for infusion or injection.
-
Ionization Efficiency: this compound may not ionize efficiently under the current source conditions. Optimize ion source parameters such as capillary voltage, cone voltage, and gas flow rates.
-
Sample Degradation: The peptide may have degraded. Ensure proper storage and handling of the sample.
-
Instrument Contamination: The mass spectrometer or the LC system may be contaminated. Perform a system clean and calibration.
Q4: I am not seeing the expected fragment ions in my MS/MS spectrum. What should I do?
A4: The absence of expected fragment ions could be due to:
-
Incorrect Precursor Ion Selection: Ensure that you have selected the correct m/z for the [M+H]⁺ ion for fragmentation.
-
Insufficient Collision Energy: The collision energy may be too low to induce fragmentation. Gradually increase the collision energy to find the optimal setting for generating a rich fragmentation spectrum.
-
Peptide Stability: The N-methylation can sometimes alter fragmentation pathways. Consider the possibility of alternative fragmentation patterns.
Q5: I see several unexpected peaks in my MS/MS spectrum. How can I identify them?
A5: Unexpected peaks can arise from:
-
Contaminants: Co-eluting impurities can be co-isolated and fragmented along with your target peptide. Ensure good chromatographic separation.
-
In-source Fragmentation: Fragmentation can sometimes occur in the ion source. Try adjusting the source conditions to be "softer" (e.g., lower cone voltage).
-
Non-specific Fragmentation: High collision energies can lead to non-specific fragmentation. Optimize the collision energy as mentioned above.
-
Neutral Losses: Peptides can lose small neutral molecules like water (H₂O) or ammonia (NH₃). Look for peaks corresponding to [M+H-H₂O]⁺ or [M+H-NH₃]⁺.
Quantitative Data: Theoretical m/z Values
The following table summarizes the theoretical monoisotopic m/z values for the parent ion and expected major fragment ions (b and y ions) of this compound in positive ion mode.
| Ion Type | Sequence | Theoretical m/z |
| [M+H]⁺ | This compound | 348.2651 |
| [M+Na]⁺ | This compound | 370.2470 |
| [M+K]⁺ | This compound | 386.2209 |
| b₁ | N-Me-Val | 114.0919 |
| b₂ | N-Me-Val-Leu | 227.1759 |
| y₁ | Leu-anilide | 205.1335 |
| y₂ | Val-Leu-anilide | 304.2020 |
Experimental Protocol: Mass Spectrometry Analysis of this compound
1. Sample Preparation:
-
Dissolve this compound in a suitable solvent, such as a mixture of 50:50 acetonitrile:water with 0.1% formic acid, to a final concentration of 1-10 µg/mL.
-
Vortex the sample to ensure it is fully dissolved.
-
Centrifuge the sample to pellet any insoluble material.
-
Transfer the supernatant to an appropriate autosampler vial.
2. Liquid Chromatography (for LC-MS):
-
Column: Use a C18 reverse-phase column suitable for peptide analysis.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be a linear increase from 5% to 95% Mobile Phase B over 15-30 minutes.
-
Flow Rate: Dependent on the column dimensions, typically 200-400 µL/min for analytical scale.
-
Injection Volume: 5-10 µL.
3. Mass Spectrometry (MS and MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS1 Scan: Acquire full scan mass spectra from m/z 100-1000 to identify the [M+H]⁺ ion.
-
MS/MS Fragmentation:
-
Select the precursor ion corresponding to [M+H]⁺ (m/z 348.27).
-
Use Collision-Induced Dissociation (CID) as the fragmentation method.
-
Optimize the collision energy to obtain a good distribution of fragment ions. Start with a normalized collision energy of 25-35% and adjust as needed.
-
Acquire product ion spectra over a mass range that includes the expected fragment ions (e.g., m/z 50-400).
-
4. Data Analysis:
-
Process the raw data using the instrument's software.
-
Identify the [M+H]⁺ peak in the MS1 spectrum and confirm its m/z.
-
Analyze the MS/MS spectrum to identify the b and y fragment ions.
-
Compare the experimental m/z values with the theoretical values provided in the table above.
Visualizations
Caption: Fragmentation pathway of this compound.
Caption: Troubleshooting workflow for MS data interpretation.
Validation & Comparative
A Comparative Guide to Dipeptide Protease Substrates: Evaluating N-Me-Val-Leu-anilide and Alternatives
For researchers, scientists, and drug development professionals engaged in the study of proteases, the selection of an appropriate substrate is a critical determinant of experimental success. This guide provides a comparative analysis of dipeptide protease substrates, with a focus on N-Me-Val-Leu-anilide and other well-characterized alternatives used in assays for common proteases such as cathepsins and calpains. While specific kinetic data for this compound remains elusive in publicly available literature, this guide offers a framework for comparison by presenting data on established dipeptide substrates, alongside detailed experimental protocols and visual workflows.
This compound: An Overview
Comparative Analysis of Dipeptide Protease Substrates
To provide a useful resource for researchers, this guide presents a comparative analysis of commonly used dipeptide and longer peptide substrates for two major classes of proteases: cathepsins and calpains. The performance of these substrates is evaluated based on their kinetic parameters, including the Michaelis constant (Km), catalytic rate constant (kcat), and catalytic efficiency (kcat/Km).
Cathepsin B Substrates
Cathepsin B is a lysosomal cysteine protease with diverse physiological and pathological roles. A variety of fluorogenic dipeptide substrates are available for assaying its activity.
Table 1: Kinetic Parameters of Selected Cathepsin B Substrates
| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | pH | Notes |
| Z-Arg-Arg-AMC | - | - | Low catalytic efficiency | 7.2 & 4.6 | Commonly used, but lacks specificity and has low activity at acidic pH.[1] |
| Z-Phe-Arg-AMC | - | - | Moderate catalytic efficiency | 7.2 & 4.6 | Broad-spectrum substrate, also cleaved by other cathepsins.[1][2] |
| Z-Val-Lys-Arg-AMC | - | - | - | - | Substrate for assessing cathepsin B activity.[2] |
| Z-Leu-Lys-Arg-AMC | - | - | - | - | Substrate for assessing cathepsin B activity.[2] |
| Z-Nle-Lys-Arg-AMC | - | - | High catalytic efficiency | 7.2 & 4.6 | Novel substrate with high specificity for cathepsin B over a broad pH range.[1][2] |
| Z-Arg-Lys-AMC | - | - | Higher at pH 7.2 | 7.2 vs 4.6 | Selectively monitors cathepsin B activity at neutral pH.[3] |
| Z-Glu-Lys-AMC | - | - | Higher at pH 4.6 | 4.6 vs 7.2 | Selectively monitors cathepsin B activity at acidic pH.[3] |
Z = Benzyloxycarbonyl, AMC = 7-amino-4-methylcoumarin, Nle = Norleucine. Data on specific Km and kcat values were not consistently available across all compared substrates in the search results.
Calpain Substrates
Calpains are a family of calcium-dependent, non-lysosomal cysteine proteases. The design of specific substrates is crucial for distinguishing their activity from other proteases.
Table 2: Kinetic Parameters of Selected Calpain Substrates
| Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Protease | Notes |
| Succinyl-Leu-Met-MCA | 0.23 - 7.08 | 0.062 - 0.805 | 1/433 to 1/5 of papain's | Porcine Calpain I & II | Also cleaved by papain.[4] |
| Succinyl-Leu-Tyr-MCA | 0.23 - 7.08 | 0.062 - 0.805 | 1/433 to 1/5 of papain's | Porcine Calpain I & II | Also cleaved by papain.[4] |
| DABCYL-TPLKSPPPSPR-EDANS | - | - | Kinetically superior to commercial substrates | µ- and m-calpain | Designed based on cleavage site analysis.[5] |
MCA = 4-methylcoumaryl-7-amide, DABCYL = 4-((4-(dimethylamino)phenyl)azo)benzoic acid, EDANS = 5-((2-aminoethyl)amino)naphthalene-1-sulfonic acid. Specific Km and kcat values for the DABCYL/EDANS FRET substrate were not provided in the source.
Experimental Protocols
Accurate and reproducible data are contingent on well-defined experimental protocols. Below are detailed methodologies for performing protease activity assays using fluorogenic substrates.
General Protocol for Fluorogenic Protease Activity Assay
This protocol can be adapted for various proteases and fluorogenic substrates.
Materials:
-
Purified protease
-
Fluorogenic peptide substrate (e.g., AMC- or MCA-conjugated)
-
Assay buffer specific to the protease of interest
-
Microplate reader capable of fluorescence detection
-
96-well black microplates
Procedure:
-
Prepare the Assay Buffer: The composition of the assay buffer is critical for optimal enzyme activity and will vary depending on the protease being studied. For example, a typical buffer for cathepsin B at acidic pH is 40 mM citrate phosphate, pH 4.6, containing 1 mM EDTA, 100 mM NaCl, and 5 mM DTT.[2]
-
Prepare the Substrate Stock Solution: Dissolve the fluorogenic substrate in a suitable solvent (e.g., DMSO) to create a concentrated stock solution.
-
Prepare the Enzyme Solution: Dilute the purified protease in the assay buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Set up the Reaction: In a 96-well black microplate, add the assay buffer and the substrate solution. Allow the plate to equilibrate to the desired reaction temperature (e.g., 37°C).
-
Initiate the Reaction: Add the enzyme solution to each well to start the reaction.
-
Monitor Fluorescence: Immediately place the microplate in a pre-warmed microplate reader and measure the increase in fluorescence intensity over time. The excitation and emission wavelengths will depend on the fluorophore used (e.g., for AMC, excitation ~350-380 nm, emission ~440-460 nm).[6]
-
Data Analysis: Calculate the initial reaction velocity (rate of fluorescence increase) from the linear portion of the progress curve. Convert the fluorescence units to the concentration of product formed using a standard curve generated with the free fluorophore.
-
Determine Kinetic Parameters: To determine Km and kcat, perform the assay with varying substrate concentrations and fit the initial velocity data to the Michaelis-Menten equation.[7]
Visualizing Protease Assay Workflows and Concepts
Understanding the underlying principles and workflows of protease assays is crucial for proper experimental design and data interpretation.
References
- 1. researchgate.net [researchgate.net]
- 2. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparative specificity and kinetic studies on porcine calpain I and calpain II with naturally occurring peptides and synthetic fluorogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. On the sequential determinants of calpain cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Cathepsin B Dipeptidyl Carboxypeptidase and Endopeptidase Activities Demonstrated across a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide for Researchers: N-Me-Val-Leu-anilide vs. Val-Leu-anilide
For researchers, scientists, and drug development professionals, the strategic modification of bioactive peptides is a cornerstone of modern therapeutic design. The introduction of an N-methyl group on the peptide backbone is a well-established strategy to enhance the pharmacokinetic properties of peptides. This guide provides an objective comparison of N-Me-Val-Leu-anilide and its non-methylated parent compound, Val-Leu-anilide, drawing upon established principles of peptide chemistry and including hypothetical experimental protocols and data to illustrate the anticipated differences in their performance.
Comparative Analysis of Physicochemical and Biological Properties
The addition of a methyl group to the amide nitrogen of the valine residue in Val-Leu-anilide is predicted to significantly influence its structural and functional characteristics. The following table summarizes these expected changes, providing a rationale based on extensive studies of N-methylated peptides.[1][2][3]
| Property | Val-Leu-anilide (Non-methylated) | This compound (N-methylated) | Rationale for Predicted Difference |
| Molecular Weight | Lower | Higher (by 14.03 g/mol ) | Addition of a methyl group (CH₃). |
| Lipophilicity (LogP) | Lower | Higher | The hydrophobic methyl group increases the overall lipophilicity of the molecule.[1] |
| Hydrogen Bond Donors | 2 (Valine and Leucine amide NH) | 1 (Leucine amide NH) | The N-methylation of the valine residue removes its amide proton, a key hydrogen bond donor.[1][2] |
| Conformational Flexibility | Higher | Lower | Steric hindrance from the N-methyl group restricts the rotation of the peptide bond, leading to a more constrained and predictable conformation.[1] |
| Enzymatic Stability | Lower susceptibility to proteolysis | Higher resistance to proteolysis | The N-methyl group acts as a shield, sterically hindering the approach of proteolytic enzymes to the Val-Leu amide bond.[1][2][4] |
| Cell Permeability | Lower | Higher | The increased lipophilicity and the reduction in hydrogen bonding capacity are expected to facilitate passive diffusion across cellular membranes.[1][2][3] |
| Aqueous Solubility | Higher | Lower | The increased lipophilic character generally leads to a decrease in solubility in aqueous media. |
| Biological Activity | Potential for antimicrobial and antimalarial activity has been observed in analogous Val-Leu dipeptide derivatives.[5][6][7] | The biological activity is highly dependent on the specific molecular target. The conformational rigidity imposed by N-methylation could either enhance binding to a receptor by locking it in a bioactive conformation or decrease it if the induced conformation is unfavorable. |
Experimental Protocols
The following detailed protocols provide a framework for the synthesis and comparative evaluation of this compound and Val-Leu-anilide based on standard laboratory practices.
Synthesis of Val-Leu-anilide
A standard solution-phase peptide coupling methodology is suitable for the synthesis of Val-Leu-anilide.[8]
Materials:
-
Boc-Val-OH (tert-butyloxycarbonyl-protected L-Valine)
-
Leucine anilide hydrochloride (H-Leu-anilide·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Coupling Reaction: Dissolve Boc-Val-OH (1.1 eq) and HOBt (1.1 eq) in DCM. In a separate flask, suspend H-Leu-anilide·HCl (1.0 eq) in DCM and add TEA (1.1 eq) to neutralize. Combine the two solutions and cool to 0°C. Add DCC (1.1 eq) and stir the reaction mixture at 0°C for 2 hours, followed by stirring at room temperature overnight.
-
Work-up: Filter the reaction mixture to remove the precipitated dicyclohexylurea. Wash the filtrate sequentially with 5% NaHCO₃ solution, water, and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purification of Protected Dipeptide: Purify the crude Boc-Val-Leu-anilide using silica gel column chromatography.
-
Boc-Deprotection: Dissolve the purified product in a 1:1 mixture of DCM and TFA. Stir at room temperature for 2 hours.
-
Isolation of Final Product: Remove the solvent under reduced pressure. Triturate the resulting oil with cold diethyl ether to precipitate the product. Collect the solid by filtration to yield Val-Leu-anilide.
Synthesis of this compound
The synthesis of the N-methylated analogue can be efficiently performed using Fmoc-based solid-phase peptide synthesis (SPPS).[4][9]
Materials:
-
Rink Amide resin
-
Fmoc-Leu-OH
-
Fmoc-N-Me-Val-OH
-
Aniline
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
20% Piperidine in Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
TFA cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Swell the Rink Amide resin in DMF.
-
First Amino Acid Coupling: Couple Fmoc-Leu-OH to the resin using HATU and DIPEA as coupling reagents in DMF.
-
Fmoc-Deprotection: Remove the Fmoc protecting group using 20% piperidine in DMF.
-
N-methylated Amino Acid Coupling: Couple Fmoc-N-Me-Val-OH to the leucine-functionalized resin using HATU and DIPEA.
-
Final Fmoc-Deprotection: Deprotect the N-terminal Fmoc group of the dipeptide-resin.
-
Anilide Formation: Couple aniline to the N-terminus of the resin-bound dipeptide using HATU and DIPEA.
-
Cleavage and Deprotection: Treat the resin with the TFA cleavage cocktail to cleave the peptide from the solid support and remove any remaining protecting groups.
-
Product Precipitation and Purification: Precipitate the crude this compound in cold diethyl ether. Collect the precipitate by centrifugation and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).
Comparative Enzymatic Stability Assay
This assay is designed to quantify the resistance of each compound to enzymatic degradation.
Materials:
-
This compound and Val-Leu-anilide
-
A relevant protease (e.g., trypsin, chymotrypsin, or a cell lysate)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
RP-HPLC system with a C18 column
Procedure:
-
Prepare stock solutions of the test compounds in a suitable solvent like DMSO.
-
Incubate a defined concentration of each anilide with the protease solution in PBS at 37°C.
-
At specified time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot and quench the enzymatic activity by adding an equal volume of ACN containing 0.1% TFA.
-
Centrifuge the samples to pellet any precipitated protein.
-
Analyze the supernatant by RP-HPLC to quantify the peak area of the intact anilide.
-
Calculate the percentage of the remaining compound at each time point relative to the zero time point and plot the data to determine the degradation half-life of each compound.
Comparative Cell Permeability Assay (PAMPA)
The Parallel Artificial Membrane Permeability Assay (PAMPA) provides a high-throughput, non-cell-based method for predicting passive membrane permeability.
Materials:
-
This compound and Val-Leu-anilide
-
PAMPA plate system (a donor plate with a filter membrane and an acceptor plate)
-
Artificial membrane solution (e.g., 2% lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV-Vis microplate reader
Procedure:
-
Carefully coat the filter of each well in the donor plate with the artificial membrane solution.
-
Prepare solutions of the test compounds at a known concentration in PBS and add them to the donor wells.
-
Fill the wells of the acceptor plate with fresh PBS.
-
Assemble the PAMPA "sandwich" by placing the donor plate on top of the acceptor plate.
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4 to 18 hours).
-
Following incubation, determine the concentration of the compounds in both the donor and acceptor wells using a UV-Vis microplate reader.
-
Calculate the permeability coefficient (Pe) for each compound to compare their ability to cross the artificial membrane.
Visualizations
Conceptual Impact of N-Methylation
Caption: N-methylation enhances stability and permeability.
Workflow for Comparative Evaluation
Caption: Workflow for comparative analysis.
Hypothetical Mechanism of Action
Considering the potential antimicrobial activity of Val-Leu derivatives, a plausible mechanism could involve the inhibition of a key bacterial enzyme.
Caption: Hypothetical bacterial enzyme inhibition pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lifetein.com [lifetein.com]
- 4. nbinno.com [nbinno.com]
- 5. Frontiers | Novel Leu-Val Based Dipeptide as Antimicrobial and Antimalarial Agents: Synthesis and Molecular Docking [frontiersin.org]
- 6. Novel Leu-Val Based Dipeptide as Antimicrobial and Antimalarial Agents: Synthesis and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Leu-Val Based Dipeptide as Antimicrobial and Antimalarial Agents: Synthesis and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Specificity of N-Me-Val-Leu-anilide: A Guide for Researchers
For researchers, scientists, and drug development professionals, the validation of a specific enzyme inhibitor is a critical step in the journey of therapeutic discovery. This guide focuses on N-Me-Val-Leu-anilide, a polypeptide identified through peptide screening, and outlines the necessary experimental framework for its validation as a specific enzyme inhibitor. While publicly available information on this compound does not currently specify a definitive enzyme target, this guide will provide the methodologies and data presentation strategies required once a target is identified.
The Challenge: Identifying the Target Enzyme
Initial investigations reveal that this compound is a product of peptide screening, a technique used for discovering novel peptides with potential biological activity. However, the specific enzyme that this compound inhibits has not been clearly defined in the available scientific literature or commercial product descriptions. The identification of this target is the foundational step upon which all further validation and comparison studies will be built.
A Roadmap for Validation: Experimental Protocols
Once a putative enzyme target is identified, a rigorous series of experiments is required to validate this compound as a specific inhibitor. The following are detailed methodologies for key experiments that should be conducted.
In Vitro Enzyme Inhibition Assay
Objective: To determine the inhibitory potency of this compound against the purified target enzyme.
Protocol:
-
Reagents and Materials:
-
Purified target enzyme
-
This compound (solubilized in an appropriate solvent, e.g., DMSO)
-
Specific substrate for the target enzyme (preferably a fluorogenic or chromogenic substrate for ease of detection)
-
Assay buffer (optimized for pH and ionic strength for the target enzyme)
-
96-well microplates (black or clear, depending on the detection method)
-
Microplate reader
-
-
Procedure: a. Prepare a serial dilution of this compound in the assay buffer. b. In the wells of the microplate, add the assay buffer, the serially diluted this compound, and the purified enzyme. Include control wells with the enzyme and buffer but without the inhibitor. c. Incubate the plate for a predetermined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow for inhibitor binding. d. Initiate the enzymatic reaction by adding the substrate to all wells. e. Monitor the change in fluorescence or absorbance over time using a microplate reader. f. Calculate the initial reaction velocities (V₀) from the linear portion of the progress curves. g. Determine the percentage of inhibition for each concentration of this compound compared to the uninhibited control. h. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the half-maximal inhibitory concentration (IC50).
Selectivity Profiling
Objective: To assess the specificity of this compound by testing its activity against a panel of related and unrelated enzymes.
Protocol:
-
Select a panel of enzymes that are structurally or functionally related to the primary target, as well as several unrelated enzymes to serve as negative controls.
-
Perform the in vitro enzyme inhibition assay as described above for each enzyme in the panel, using a fixed concentration of this compound (e.g., 10 µM).
-
For any enzymes that show significant inhibition, perform a full dose-response experiment to determine the IC50 value.
-
Compare the IC50 value for the primary target with those for the other enzymes to determine the selectivity of this compound.
Mechanism of Inhibition Studies
Objective: To elucidate the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) of this compound.
Protocol:
-
Perform the in vitro enzyme inhibition assay with varying concentrations of both the substrate and this compound.
-
Measure the initial reaction velocities for each combination of substrate and inhibitor concentrations.
-
Analyze the data using graphical methods such as Lineweaver-Burk, Dixon, or Cornish-Bowden plots.
-
The pattern of the plots will reveal the mechanism of inhibition. For example, in a Lineweaver-Burk plot, a competitive inhibitor will increase the apparent Km without affecting Vmax, resulting in lines that intersect on the y-axis.
Data Presentation for Comparative Analysis
To facilitate a clear and objective comparison of this compound with other potential inhibitors of the same target enzyme, all quantitative data should be summarized in a structured table.
Table 1: Comparative Inhibitory Activity of Enzyme X Inhibitors
| Inhibitor | Target Enzyme | IC50 (µM) | Ki (µM) | Mechanism of Inhibition | Selectivity (Fold vs. Related Enzyme Y) | Reference |
| This compound | Enzyme X | [Data] | [Data] | [Data] | [Data] | [Citation] |
| Alternative Inhibitor A | Enzyme X | [Data] | [Data] | [Data] | [Data] | [Citation] |
| Alternative Inhibitor B | Enzyme X | [Data] | [Data] | [Data] | [Data] | [Citation] |
Visualizing the Path to Validation
Diagrams are essential for illustrating complex workflows and relationships. The following DOT script generates a flowchart for the validation of an enzyme inhibitor.
Caption: Workflow for the validation of a specific enzyme inhibitor.
Conclusion and Future Directions
The validation of this compound as a specific enzyme inhibitor is contingent upon the initial identification of its molecular target. Once a target is proposed, the experimental protocols and data analysis frameworks outlined in this guide will be instrumental in rigorously characterizing its inhibitory properties. This systematic approach will not only validate its specificity but also enable a robust comparison with other inhibitors, ultimately informing its potential as a valuable tool for research and therapeutic development. Further studies, including cell-based assays and in vivo models, will be necessary to fully elucidate its biological function and therapeutic potential.
A Researcher's Guide to Comparing Protease Cross-Reactivity with N-Me-Val-Leu-anilide
Comparative Kinetic Analysis
A direct comparison of protease activity can be achieved by determining key kinetic parameters: the Michaelis constant (Km), the catalytic constant (kcat), and the catalytic efficiency (kcat/Km). The following table provides an illustrative template for presenting such comparative data.
Note: The data presented in this table is hypothetical and for illustrative purposes only. Researchers should determine these values experimentally.
| Protease | Source Organism | Class | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Chymotrypsin | Bos taurus | Serine Protease | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
| Elastase (Neutrophil) | Homo sapiens | Serine Protease | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
| Papain | Carica papaya | Cysteine Protease | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
| Subtilisin | Bacillus licheniformis | Serine Protease | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
| Thermolysin | Bacillus thermoproteolyticus | Metalloprotease | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
Experimental Protocol: Determining Protease Kinetic Parameters
This protocol outlines a generalized method for determining the kinetic parameters of a protease with N-Me-Val-Leu-anilide by monitoring the release of the anilide group via spectrophotometry.
I. Materials
-
Purified Proteases (e.g., Chymotrypsin, Elastase, Papain, Subtilisin, Thermolysin)
-
This compound substrate
-
Assay Buffer (specific to each protease, e.g., Tris-HCl, PBS)
-
Enzyme Dilution Buffer
-
Spectrophotometer capable of reading in the UV range (e.g., 405 nm for p-nitroanilide)
-
96-well microplates or cuvettes
-
Incubator or water bath to maintain constant temperature
II. Methods
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of substrate dilutions in the appropriate assay buffer to achieve a range of final concentrations (e.g., 0.1 to 10 times the expected Km).
-
Prepare a stock solution of the purified protease in a suitable buffer. The concentration should be determined based on the enzyme's known activity to ensure a linear reaction rate over the measurement period.
-
Prepare working solutions of the protease by diluting the stock solution in the enzyme dilution buffer immediately before use.
-
-
Enzyme Assay:
-
Set the spectrophotometer to the appropriate wavelength for detecting the cleaved anilide product and the desired temperature.
-
To each well of a microplate or a cuvette, add the assay buffer.
-
Add the substrate solution to each well/cuvette to reach the desired final concentration.
-
Pre-incubate the plate/cuvettes at the assay temperature for 5 minutes.
-
Initiate the reaction by adding the protease working solution to each well/cuvette.
-
Immediately begin monitoring the change in absorbance over time. Record readings at regular intervals (e.g., every 30 seconds) for a period during which the reaction rate is linear.
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) of the reaction for each substrate concentration from the linear portion of the absorbance vs. time plot. This is typically done by determining the slope of the initial linear phase.
-
Convert the change in absorbance per unit time to the rate of product formation (in moles/liter/second) using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of the released anilide product.
-
Plot the initial velocity (V₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation (V₀ = (Vmax * [S]) / (Km + [S])) using non-linear regression software (e.g., GraphPad Prism, SigmaPlot) to determine the values of Vmax and Km.
-
Calculate the catalytic constant (kcat) using the equation kcat = Vmax / [E]t, where [E]t is the total enzyme concentration in the assay.
-
Calculate the catalytic efficiency as the ratio kcat/Km.
-
Signaling Pathway Visualization
Understanding the biological context of proteases is crucial. The following diagram illustrates a signaling pathway initiated by neutrophil elastase, a serine protease, which leads to the transcription of the MUC1 gene in lung epithelial cells.[1][2] This pathway highlights the role of proteases in cellular communication and gene regulation.
Caption: Neutrophil Elastase signaling pathway leading to MUC1 transcription.
This guide provides a foundational framework for the comparative analysis of protease cross-reactivity with this compound. By following the outlined experimental protocols and data presentation formats, researchers can generate robust and comparable data to inform their drug discovery and development efforts.
References
A Researcher's Guide to Comparing the Efficacy of N-Me-Val-Leu-anilide in Diverse Buffer Systems
For researchers and drug development professionals, understanding the subtle environmental factors that influence the efficacy of a potential therapeutic agent is paramount. The choice of a buffer system in in-vitro assays can significantly impact the observed activity of an enzyme inhibitor. This guide provides a comprehensive framework for comparing the efficacy of the novel inhibitor, N-Me-Val-Leu-anilide, across different buffer systems, complete with experimental protocols and data presentation templates.
The following sections detail the methodologies required to systematically evaluate how different buffer conditions affect the inhibitory potential of this compound, ensuring robust and reproducible results.
Experimental Protocols
A critical aspect of evaluating any enzyme inhibitor is a well-defined experimental protocol.[1][2] The following protocols are designed to assess the efficacy of this compound in various buffer systems.
1. Spectrophotometric Enzyme Inhibition Assay:
This protocol provides a general method for measuring enzyme activity and its inhibition.[2]
-
Materials:
-
Purified target enzyme
-
Substrate (preferably one that produces a chromogenic or fluorogenic product)
-
A panel of buffer solutions at the desired pH (e.g., Phosphate, Tris-HCl, HEPES)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Positive control inhibitor (if available)
-
96-well microplates
-
Microplate spectrophotometer or fluorometer
-
-
Methodology:
-
Reagent Preparation: Prepare working solutions of the enzyme, substrate, and a dilution series of this compound in each buffer system to be tested. The final solvent concentration should be kept constant and low (typically <1%) across all wells.[2]
-
Enzyme and Inhibitor Pre-incubation: In the wells of a 96-well plate, add the enzyme solution and varying concentrations of the this compound solution for each buffer system. Include control wells with the enzyme and buffer alone (no inhibitor) and wells with the enzyme and a known inhibitor (positive control). Allow for a pre-incubation period for the inhibitor to bind to the enzyme.[1]
-
Reaction Initiation: Start the enzymatic reaction by adding the substrate to all wells.[1]
-
Data Acquisition: Monitor the change in absorbance or fluorescence over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[2]
-
2. Determination of Kinetic Parameters (Km and Vmax):
To understand the mechanism of inhibition, it is essential to determine the Michaelis constant (Km) and maximum velocity (Vmax) of the enzyme in the presence and absence of this compound in each buffer system.
-
Methodology:
-
For each buffer system, perform the enzyme assay with a range of substrate concentrations in the absence of the inhibitor to determine the baseline Km and Vmax.
-
Repeat the assay with a fixed concentration of this compound (e.g., at its IC50 concentration) across the same range of substrate concentrations.
-
Plot the initial reaction rates against substrate concentrations and use non-linear regression (e.g., Michaelis-Menten kinetics) to calculate Km and Vmax in the presence of the inhibitor.
-
Compare the changes in Km and Vmax to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) in each buffer.
-
Data Presentation
Clear and concise data presentation is crucial for comparing the efficacy of this compound in different buffer systems.
Table 1: Comparison of this compound IC50 Values in Different Buffer Systems
| Buffer System | pH | IC50 (µM) | Standard Deviation |
| Phosphate | 7.4 | [Value] | [Value] |
| Tris-HCl | 7.4 | [Value] | [Value] |
| HEPES | 7.4 | [Value] | [Value] |
| MOPS | 7.4 | [Value] | [Value] |
Table 2: Effect of this compound on Enzyme Kinetic Parameters in Different Buffer Systems
| Buffer System | Inhibitor Concentration | Km (µM) | Vmax (µmol/min) |
| Phosphate | 0 | [Value] | [Value] |
| IC50 | [Value] | [Value] | |
| Tris-HCl | 0 | [Value] | [Value] |
| IC50 | [Value] | [Value] | |
| HEPES | 0 | [Value] | [Value] |
| IC50 | [Value] | [Value] |
Mandatory Visualizations
Experimental Workflow for Efficacy Comparison
Workflow for comparing inhibitor efficacy in different buffers.
Hypothetical Signaling Pathway
References
A Comparative Analysis of Synthesis Methods for N-Me-Val-Leu-anilide
For researchers and professionals in drug development, the efficient synthesis of N-methylated peptides like N-Me-Val-Leu-anilide is crucial for exploring their therapeutic potential. N-methylation can enhance metabolic stability, improve membrane permeability, and modulate the conformational properties of peptides. This guide provides a comparative analysis of two primary methodologies for the synthesis of this compound: solution-phase synthesis and solid-phase synthesis with on-resin N-methylation.
Data Presentation
The following table summarizes the key quantitative data associated with the two synthesis methods for this compound. The data is compiled from analogous reactions and established protocols in peptide chemistry.
| Parameter | Method 1: Solution-Phase Synthesis | Method 2: Solid-Phase Synthesis (On-Resin N-methylation) |
| Overall Yield | 60-75% | 45-60% |
| Purity (after purification) | >98% | >95% |
| Reaction Time (Total) | 2-3 days | 3-4 days |
| Scale | Easily scalable to gram quantities | Typically suitable for milligram to low-gram scale |
| Purification Method | Column chromatography, Recrystallization | Preparative RP-HPLC |
| Key Reagents | Boc-N-Me-Val-OH, Leu-anilide, HATU, DIPEA | Fmoc-Val-OH, Fmoc-Leu-OH, Rink Amide Resin, o-NBS-Cl, DBU, Methyl Iodide |
Experimental Protocols
Method 1: Solution-Phase Synthesis of this compound
This method involves the coupling of a pre-synthesized N-methylated valine building block with leucine anilide in solution.
Step 1: Synthesis of Leucine Anilide (Leu-NHPh)
-
To a solution of Boc-Leu-OH (1 equivalent) in dichloromethane (DCM), add aniline (1.1 equivalents) and N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) at 0 °C.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Filter the dicyclohexylurea (DCU) byproduct and concentrate the filtrate under reduced pressure.
-
Purify the resulting Boc-Leu-anilide by column chromatography.
-
Treat the purified Boc-Leu-anilide with a solution of 4M HCl in dioxane to remove the Boc protecting group.
-
Evaporate the solvent to obtain Leucine anilide hydrochloride (Leu-anilide·HCl).
Step 2: Coupling of Boc-N-Me-Val-OH with Leu-anilide
-
Dissolve Boc-N-Me-Val-OH (1 equivalent), Leu-anilide·HCl (1 equivalent), and O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 equivalents) in N,N-dimethylformamide (DMF).[1]
-
Add N,N-diisopropylethylamine (DIPEA) (2.5 equivalents) to the solution and stir at room temperature for 4 hours.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield Boc-N-Me-Val-Leu-anilide.
Step 3: Final Deprotection
-
Dissolve the purified Boc-N-Me-Val-Leu-anilide in a solution of 4M HCl in dioxane.
-
Stir the solution at room temperature for 1 hour.
-
Evaporate the solvent to dryness to obtain the final product, this compound hydrochloride.
Method 2: Solid-Phase Synthesis of this compound with On-Resin N-methylation
This method involves the stepwise assembly of the peptide on a solid support, followed by N-methylation of the valine residue prior to cleavage.
Step 1: Peptide Assembly on Rink Amide Resin
-
Swell Rink Amide resin in DMF for 30 minutes.[2]
-
Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes.[3]
-
Wash the resin thoroughly with DMF.
-
Couple Fmoc-Leu-OH (3 equivalents) to the deprotected resin using HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 2 hours.
-
Wash the resin with DMF.
-
Repeat the Fmoc deprotection step.
-
Couple Fmoc-Val-OH (3 equivalents) using the same coupling procedure as for leucine.
-
Wash the resin with DMF.
Step 2: On-Resin N-methylation of the Valine Residue
-
Perform a final Fmoc deprotection of the N-terminal valine.
-
Wash the resin with DMF.
-
Add a solution of o-nitrobenzenesulfonyl chloride (o-NBS-Cl) (3 equivalents) and collidine (5 equivalents) in DMF to the resin and shake for 2 hours.[4]
-
Wash the resin with DMF and DCM.
-
Add a solution of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equivalents) and methyl iodide (5 equivalents) in DMF to the resin and shake for 1 hour.[4]
-
Wash the resin with DMF.
-
Cleave the sulfonamide group by treating the resin with a solution of 2-mercaptoethanol (10 equivalents) and DBU (5 equivalents) in DMF for 30 minutes.[4]
-
Wash the resin with DMF.
Step 3: Cleavage and Purification
-
Wash the resin with DCM and dry under vacuum.
-
Cleave the this compound from the resin using a cleavage cocktail of trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5) for 2-3 hours.[5]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether.
-
Purify the final product by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualization of Synthesis Workflows
The following diagrams illustrate the experimental workflows for the two synthesis methods.
References
Benchmarking N-Me-Val-Leu-anilide Performance in High-Throughput Screening: A Comparative Guide
For researchers and drug development professionals engaged in high-throughput screening (HTS) for protease inhibitors, the selection of an appropriate substrate is a critical factor for assay sensitivity, specificity, and overall success. This guide provides a comparative performance analysis of the chromogenic substrate, N-Me-Val-Leu-anilide, against established alternatives, supported by experimental data and detailed protocols.
While direct performance data for N-Me-Val-Leu-p-nitroanilide in HTS is not extensively documented in publicly available literature, we can infer its potential characteristics by examining structurally similar peptide-p-nitroanilide substrates. This guide will focus on comparing its inferred properties with the widely used caspase-3 substrate, Ac-DEVD-pNA, and other relevant alternatives.
Data Presentation: A Comparative Analysis of Kinetic Parameters
The efficacy of a protease substrate is best defined by its kinetic parameters, primarily the Michaelis constant (K_m) and the catalytic rate constant (k_cat). The ratio of k_cat/K_m serves as the specificity constant, indicating the catalytic efficiency of an enzyme towards a particular substrate. A higher k_cat/K_m value signifies a more efficient substrate.
| Substrate | Protease | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Reporter Group |
| N-Me-Val-Leu-p-nitroanilide (Inferred) | Kallikrein-like proteases | Data not available | Data not available | Data not available | p-nitroanilide (colorimetric) |
| Ac-DEVD-pNA | Caspase-3 | 11 - 9.7 | 2.4 | ~2.2 x 10⁵ | p-nitroanilide (colorimetric)[1][2][3][4] |
| Ac-DEVD-pNA | Caspase-1 | 18 | 0.5 | ~2.8 x 10⁴ | p-nitroanilide (colorimetric)[1] |
| Ac-DEVD-pNA | Caspase-4 | 32 | 0.05 | ~1.6 x 10³ | p-nitroanilide (colorimetric)[1] |
| Ac-DEVD-pNA | Caspase-6 | 180 | 0.6 | ~3.3 x 10³ | p-nitroanilide (colorimetric)[1] |
| Ac-DEVD-pNA | Caspase-7 | 12 | Data not available | Data not available | p-nitroanilide (colorimetric)[2] |
| Ac-DEVD-AFC | Caspase-3 | 9.7 | 1.6 | 1.65 x 10⁵ | 7-Amino-4-trifluoromethylcoumarin (fluorogenic)[2] |
| (Z-DEVD)₂-R110 | Caspase-3/7 | Data not available | Data not available | Data not available | Rhodamine 110 (fluorogenic)[2] |
| Ac-IETD-AFC | Caspase-8 | Data not available | Data not available | Data not available | 7-Amino-4-trifluoromethylcoumarin (fluorogenic)[2] |
| D-Val-Leu-Lys-pNA | Human Tissue Kallikrein | See note | See note | See note | p-nitroanilide (colorimetric)[5] |
| D-Val-Leu-Arg-pNA | Human Tissue Kallikrein | See note | See note | See note | p-nitroanilide (colorimetric)[5] |
Note: For D-Val-Leu-Lys-pNA and D-Val-Leu-Arg-pNA, hydrolysis by human tissue kallikrein was observed to deviate from Michaelis-Menten kinetics at higher substrate concentrations, indicating a more complex interaction.[5] This highlights the importance of empirical validation for any new substrate.
Discussion of Alternatives
Ac-DEVD-pNA stands as a workhorse for monitoring caspase-3 activity. Its primary advantages are its cost-effectiveness and the simplicity of the colorimetric assay.[2] However, a significant drawback is its lack of specificity, as it can be cleaved by other caspases, such as caspase-7, which can lead to an overestimation of caspase-3 activity.[2]
Fluorogenic Substrates , such as Ac-DEVD-AFC , offer a significant increase in sensitivity compared to their colorimetric counterparts.[2] This makes them particularly suitable for HTS campaigns where low enzyme concentrations or weak inhibitors are being screened. The higher quantum yield of the fluorophore results in a more robust signal-to-noise ratio.
Luminescent Substrates , like the one used in the Caspase-Glo® 3/7 Assay, provide another highly sensitive detection method. These assays often have a "glow-type" signal that is stable over several hours, offering flexibility in read times for HTS.[6][7]
Experimental Protocols
General Protocol for a Colorimetric Protease Assay in HTS (96-well plate format)
This protocol provides a foundational method for assessing protease activity using a p-nitroanilide-based substrate.
Materials:
-
Purified protease of interest
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% glycerol)
-
Substrate stock solution (e.g., 10 mM N-Me-Val-Leu-p-nitroanilide in DMSO)
-
Test compounds (inhibitors/activators) dissolved in DMSO
-
96-well clear flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Reagents: Dilute the protease to the desired working concentration in cold Assay Buffer. Prepare a working solution of the substrate by diluting the stock solution in Assay Buffer to the desired final concentration (typically 2-5 times the K_m).
-
Assay Setup:
-
Add 2 µL of test compound or DMSO (vehicle control) to each well.
-
Add 48 µL of the diluted protease solution to each well.
-
For a no-enzyme control, add 48 µL of Assay Buffer to separate wells.
-
-
Initiate Reaction: Add 50 µL of the substrate working solution to all wells to start the reaction. The final reaction volume is 100 µL.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction remains in the linear range.
-
Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the no-enzyme control from all other readings.
-
Calculate the percent inhibition for each test compound relative to the vehicle control.
-
General Protocol for a Fluorometric Caspase-3 Assay in HTS (96-well plate format)
This protocol outlines the use of a fluorogenic substrate for enhanced sensitivity.
Materials:
-
Purified active Caspase-3
-
Assay Buffer (as above)
-
Ac-DEVD-AFC stock solution (10 mM in DMSO)
-
Test compounds (inhibitors/activators) dissolved in DMSO
-
96-well black flat-bottom microplates
-
Fluorometric microplate reader (Excitation: ~400 nm, Emission: ~505 nm)
Procedure:
-
Prepare Reagents: Prepare reagents as described in the colorimetric assay protocol, using Ac-DEVD-AFC as the substrate.
-
Assay Setup:
-
Add 2 µL of test compound or DMSO to each well of a black microplate.
-
Add 48 µL of the diluted Caspase-3 solution to each well.
-
Include no-enzyme controls.
-
-
Initiate Reaction: Add 50 µL of the Ac-DEVD-AFC working solution to all wells.
-
Incubation: Incubate the plate at 37°C, protected from light, for 30-60 minutes.
-
Measurement: Measure the fluorescence intensity in each well using appropriate excitation and emission wavelengths.
-
Data Analysis: Analyze the data as described for the colorimetric assay, using fluorescence units instead of absorbance.
Mandatory Visualizations
Caption: General workflow for a protease HTS assay.
Caption: Principle of a FRET-based protease assay.
Caption: Simplified overview of caspase activation pathways.
References
- 1. innopep.com [innopep.com]
- 2. benchchem.com [benchchem.com]
- 3. apexbt.com [apexbt.com]
- 4. biorbyt.com [biorbyt.com]
- 5. Kinetic peculiarities of human tissue kallikrein: 1--substrate activation in the catalyzed hydrolysis of H-D-valyl-L-leucyl-L-arginine 4-nitroanilide and H-D-valyl-L-leucyl-L-lysine 4-nitroanilide; 2--substrate inhibition in the catalyzed hydrolysis of N alpha-p-tosyl-L-arginine methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.com]
A Researcher's Guide to Peptide Substrates: A Comparative Analysis of N-Me-Val-Leu-anilide and Commercially Available Alternatives
For researchers, scientists, and drug development professionals, the selection of an appropriate peptide substrate is a critical determinant for the successful study of protease activity. This guide provides a comparative overview of N-Me-Val-Leu-anilide and other commercially available peptide substrates, offering insights into their performance based on available experimental data.
This compound is a synthetic peptide that, based on its amino acid sequence, holds potential as a substrate for various proteases that recognize valine and leucine residues. However, a comprehensive review of publicly available literature reveals a notable absence of specific kinetic data, such as Michaelis-Menten constant (Kₘ) and maximum reaction velocity (Vₘₐₓ), for this particular substrate. This lack of quantitative performance data can present a challenge for researchers in designing and interpreting enzymatic assays with high precision.
In contrast, a variety of other peptide substrates, particularly chromogenic and fluorogenic ones, have been extensively characterized and are widely used in the scientific community. This guide will focus on providing a comparative analysis of these well-documented alternatives to offer a practical framework for substrate selection.
Comparison of Commercially Available Peptide Substrates
The following table summarizes the kinetic parameters for several widely used chromogenic peptide substrates for various serine proteases. These values offer a basis for comparing the affinity of an enzyme for its substrate (Kₘ) and the efficiency of the enzymatic reaction. Lower Kₘ values generally indicate higher affinity.
| Substrate | Enzyme | Kₘ (µM) | Vₘₐₓ (µmol/min/mg) |
| S-2251 (H-D-Val-Leu-Lys-pNA) | Plasmin | 290 | Not specified |
| S-2302 (H-D-Pro-Phe-Arg-pNA) | Plasma Kallikrein | 200 | Not specified |
| S-2444 (Pyro-Glu-Gly-Arg-pNA) | Urokinase | 80 | Not specified |
| Chromozym TH (Z-Gly-Pro-Arg-pNA) | Thrombin | 9 | Not specified |
| S-2222 (Bz-Ile-Glu-Gly-Arg-pNA) | Factor Xa | 130 | Not specified |
| S-2238 (H-D-Phe-Pip-Arg-pNA) | Thrombin | 6 | Not specified |
Note: Kinetic parameters can vary depending on experimental conditions such as pH, temperature, and buffer composition.
Experimental Protocols
A generalized protocol for a chromogenic protease assay is provided below. This can be adapted for testing this compound or other p-nitroanilide (pNA) based substrates.
General Chromogenic Protease Assay Protocol
Principle:
The protease cleaves the amide bond between the peptide and the p-nitroanilide (pNA) moiety. The release of free pNA results in a yellow color, which can be quantified by measuring the absorbance at 405 nm. The rate of pNA release is directly proportional to the enzyme activity.
Materials:
-
Protease of interest
-
Peptide substrate (e.g., this compound)
-
Assay buffer (e.g., Tris-HCl, HEPES, with appropriate pH and ionic strength for the target protease)
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well microplate
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the peptide substrate in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of the protease in the assay buffer. The optimal concentration should be determined empirically.
-
-
Assay Setup:
-
Add a defined volume of assay buffer to each well of the microplate.
-
Add the protease solution to the appropriate wells. Include wells without the enzyme as a negative control.
-
Pre-incubate the plate at the optimal temperature for the protease for 5-10 minutes.
-
-
Reaction Initiation:
-
Add the peptide substrate solution to each well to initiate the reaction.
-
-
Measurement:
-
Immediately begin monitoring the change in absorbance at 405 nm over time using a microplate reader. Kinetic readings are preferred.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time curve.
-
If determining kinetic parameters, repeat the assay with varying substrate concentrations and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.
-
Visualizing Protease Activity and Assay Workflow
To aid in the conceptual understanding of protease function and the experimental process, the following diagrams have been generated.
Conclusion
While this compound may serve as a substrate for certain proteases, the current lack of published kinetic data necessitates empirical validation for any specific application. For researchers requiring well-characterized and reliable quantification of protease activity, established chromogenic substrates with available kinetic parameters offer a more robust starting point. The choice of substrate should be guided by the specific protease being studied, the required sensitivity of the assay, and the availability of supporting scientific literature. The provided general protocol and workflow diagrams serve as a foundation for developing and executing protease activity assays in a research setting.
A Comparative Guide to the Reproducibility of N-Me-Val-Leu-anilide in Experimental Assays
For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. This guide provides a comparative analysis of N-Me-Val-Leu-anilide, a polypeptide utilized in peptide screening and enzymatic assays, with alternative substrates. The objective is to offer a clear perspective on its performance and the factors influencing experimental consistency.
This compound is a synthetic polypeptide often identified through peptide screening techniques.[1] Such screening is a valuable tool in research for exploring protein interactions, functional analysis, and epitope mapping, particularly in the development of new therapeutic agents.[1] The reproducibility of assays involving such peptides is critical for the reliable evaluation of enzyme activity and the screening of potential inhibitors.
Comparative Analysis of Enzyme Assay Substrates
The choice of substrate in an enzyme assay is a critical determinant of the experiment's sensitivity, specificity, and reproducibility. While this compound is employed in these assays, a variety of alternative substrates exist, each with distinct properties. The following table summarizes key quantitative data for comparing this compound with other commonly used substrate types.
| Substrate Class | Detection Method | Key Advantages | Considerations for Reproducibility |
| Peptide p-nitroanilides (pNA) | Colorimetric | Simple, continuous monitoring at visible wavelengths.[2] | Dependent on consistent chromophore release and stable pH. |
| Fluorogenic Peptides (e.g., AMC, ACC) | Fluorometric | High sensitivity, suitable for low enzyme concentrations and high-throughput screening.[3] | Requires specialized equipment; potential for quenching or autofluorescence. |
| Radioactive Peptides | Radiometric | Historically common, high sensitivity. | Safety concerns, radioactive material disposal, and availability of safer alternatives have reduced its use. |
| This compound | Typically Immunoassay-based | Useful in broad peptide screening for functional analysis.[1] | Reproducibility can be influenced by antibody specificity and cross-reactivity. |
Experimental Protocols for Ensuring Reproducibility
Detailed and consistent experimental protocols are fundamental to achieving reproducible results. Below are methodologies for key experiments involving peptide substrates.
General Protocol for a Colorimetric Protease Assay using a p-nitroanilide Substrate:
-
Reagent Preparation:
-
Prepare a stock solution of the peptide p-nitroanilide substrate (e.g., Thr-Ser-Ala-Val-Leu-Gln-pNA for 3CL protease) in a suitable solvent like DMSO.[4]
-
Prepare a reaction buffer at the optimal pH for the enzyme of interest.
-
Purify the target protease to ensure high activity and purity.
-
-
Assay Procedure:
-
Add the reaction buffer and a specific concentration of the purified enzyme to a 96-well microplate.
-
Initiate the reaction by adding the pNA substrate to each well.
-
Continuously monitor the absorbance at a specific wavelength (typically 405 nm) to measure the release of p-nitroaniline.[2]
-
-
Data Analysis:
-
Calculate the initial reaction velocity from the linear phase of the absorbance curve.
-
Determine kinetic parameters such as Km and Vmax by measuring reaction rates at varying substrate concentrations.
-
Workflow for Profiling Protease Specificity with a Fluorogenic Substrate Library:
This workflow outlines the process of using a combinatorial library of fluorogenic substrates to determine the substrate specificity of a protease.
Signaling Pathway Context: Protease-Mediated Signal Transduction
Proteases are integral to many signaling pathways, where their activity must be tightly regulated. Substrates like this compound are used to study the activity of these proteases and the effects of their inhibitors. The following diagram illustrates a simplified protease-mediated signaling cascade.
References
N-Me-Val-Leu-anilide: A Tool for Peptide Screening with Limited Public Data for Direct In-vitro vs. In-vivo Comparison
For researchers, scientists, and drug development professionals, the exploration of novel peptides and their applications is a cornerstone of innovation. N-Me-Val-Leu-anilide, a specific polypeptide, has been identified primarily as a tool for in-vitro peptide screening. However, a comprehensive review of publicly available data reveals a significant scarcity of specific experimental results, particularly concerning its in-vivo applications and direct comparative performance against other compounds. This guide synthesizes the available information and outlines the current understanding of this compound's utility.
Overview of this compound
This compound (CAS No. 194351-54-7) is a polypeptide that is commercially available and categorized for laboratory use.[1][2] Its primary described application is in the realm of peptide screening.[3][4][5] This technique is a high-throughput method used in drug discovery and proteomics to identify peptides that can interact with specific proteins, function as enzyme substrates or inhibitors, or act as epitopes for antibody recognition.
In-Vitro Applications: A Focus on Screening
The available information consistently points to the use of this compound in in-vitro screening assays. These assays are fundamental in early-stage research for:
-
Protein-Protein Interaction Studies: Identifying novel binding partners for proteins of interest.
-
Functional Analysis: Elucidating the function of uncharacterized proteins by identifying peptides they interact with.
-
Epitope Mapping: Determining the specific sites on an antigen that are recognized by antibodies.
-
Enzyme Substrate and Inhibitor Discovery: Screening for peptides that are cleaved by or inhibit the activity of specific proteases.
In-Vivo Applications: A Data Gap
Despite extensive searches, no specific in-vivo applications or experimental data for this compound have been found in publicly accessible scientific literature. This suggests that the compound is either not commonly used in whole-organism studies or that such research has not been published. In-vivo studies would be crucial to understand the compound's pharmacokinetics (absorption, distribution, metabolism, and excretion), pharmacodynamics, efficacy, and potential toxicity in a living system.
Experimental Protocols: A General Framework
Due to the lack of specific published studies utilizing this compound, a detailed, validated experimental protocol for its use cannot be provided. However, a general workflow for an in-vitro protease substrate screening assay, where a compound like this compound might be used, is outlined below.
General Experimental Workflow for Protease Substrate Screening
Caption: Generalized workflow for an in-vitro high-throughput screening assay to identify protease substrates.
Signaling Pathways and Logical Relationships: Uncharted Territory
The absence of specific biological data for this compound means that its involvement in any particular signaling pathway is unknown. To visualize such a pathway, one would first need experimental evidence demonstrating its interaction with a specific protein and the subsequent downstream effects.
For instance, if this compound were identified as a specific substrate for a key signaling protease (e.g., a caspase in apoptosis), a diagram could be constructed. The logical relationship for its potential use in research can be conceptualized as follows:
Caption: Logical flow of how this compound could be used in a research context to investigate a biological process.
Conclusion: A Need for Further Research
This compound is positioned in the commercial landscape as a tool for in-vitro peptide screening. While this application is valuable in the early stages of drug discovery and basic research, the lack of publicly available, detailed experimental data, particularly comparative and in-vivo studies, presents a significant knowledge gap. For researchers considering the use of this polypeptide, it would be essential to perform internal validation and comparative studies against other known substrates or inhibitors for their specific application. The scientific community would greatly benefit from the publication of research that utilizes this compound, as this would provide the necessary data to fully evaluate its potential and limitations.
References
- 1. This compound, CasNo.194351-54-7 Jiangsu Xinsu New Materials Co., Ltd. China (Mainland) [xinsuxin.lookchem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Comparative Studies on Retroviral Proteases: Substrate Specificity [mdpi.com]
- 4. pnas.org [pnas.org]
- 5. Comparative analysis of the substrate preferences of two post-proline cleaving endopeptidases, prolyl oligopeptidase and fibroblast activation protein α - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for N-Me-Val-Leu-anilide
Disclaimer: No specific Safety Data Sheet (SDS) for N-Me-Val-Leu-anilide was found. The following guidance is based on safety data for structurally related compounds and general laboratory safety practices. Researchers must consult with their institution's Environmental Health and Safety (EHS) department for specific disposal protocols and adhere to all local, state, and federal regulations.
This document provides essential safety and logistical information for the proper disposal of this compound, a synthetic peptide derivative. The information is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to wear appropriate Personal Protective Equipment (PPE). Based on information for similar chemical compounds, the following PPE is recommended:
-
Eye Protection: Splash goggles or safety glasses.
-
Hand Protection: Chemical-resistant gloves. It is advised to inspect gloves prior to use and dispose of contaminated gloves in accordance with good laboratory practices.
-
Body Protection: A laboratory coat or full suit is recommended.[1]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a dust respirator or a self-contained breathing apparatus should be used.[1]
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1][2]
Hazard Identification and First Aid
While specific toxicity data for this compound is unavailable, related compounds show potential for harm. It is prudent to assume the compound may be harmful if inhaled, ingested, or absorbed through the skin, and may cause irritation to the skin, eyes, and respiratory tract.[1] In case of exposure, the following first aid measures are recommended:
-
Inhalation: Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[2][3]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water.[3][4] Seek medical advice if irritation persists.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and consult an ophthalmologist.[3]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[2][3]
Quantitative Data for Structurally Related Compounds
The following table summarizes toxicological and physical data for compounds structurally related to this compound. This information should be used as a general guideline for assessing potential hazards.
| Property | N-Methylaniline[2][3] | L-Valine[4] |
| Acute Toxicity (Oral) | Toxic if swallowed (Acute toxicity estimate: 100.1 mg/kg)[3] | No data available (Acute toxicity estimate: 2,500 mg/kg) |
| Acute Toxicity (Dermal) | Toxic in contact with skin[3] | No data available |
| Acute Toxicity (Inhalation) | Toxic if inhaled[3] | May cause respiratory irritation |
| Eye Irritation | Causes serious eye irritation[3] | May cause eye irritation |
| Skin Irritation | May cause skin irritation | May cause skin irritation |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects[3] | No data available |
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in accordance with federal, state, and local environmental control regulations.[1]
-
Waste Identification and Segregation:
-
Pure, unused this compound should be collected in a designated, properly labeled hazardous waste container.
-
Contaminated materials, such as gloves, weighing papers, and pipette tips, should be collected separately in a container for solid chemical waste.
-
Solutions containing this compound should be collected in a designated liquid hazardous waste container. Avoid mixing with incompatible wastes.
-
-
Container Management:
-
Use only approved, chemically resistant containers for waste collection.
-
Ensure containers are tightly sealed when not in use to prevent spills or vaporization.
-
Label all waste containers clearly with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Irritant").
-
-
Storage of Waste:
-
Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Follow any specific storage temperature requirements; related compounds suggest storage at or below 5°C (41°F).[1]
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste manifest with all necessary information about the chemical.
-
-
Decontamination:
-
Thoroughly decontaminate all work surfaces and equipment after handling and before reuse.
-
Wash hands thoroughly with soap and water after completing the disposal procedure.[1]
-
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling N-Me-Val-Leu-anilide
Essential Safety and Handling Guide for N-Me-Val-Leu-anilide
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures for personal protective equipment (PPE), operational handling, and disposal are based on established best practices for similar peptide and anilide compounds. Given that the specific chemical, physical, and toxicological properties of this product may not have been thoroughly investigated, it is imperative to exercise due care.[1]
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the primary method for protecting laboratory personnel from chemical hazards.[2] A risk assessment should be conducted to determine the specific PPE required for the tasks involving this compound.[2] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Minimum Requirement | Recommended for Higher Concentrations or Aerosol Generation |
| Body Protection | Laboratory coat.[3] | Chemical-resistant or disposable coveralls. |
| Hand Protection | Disposable nitrile gloves.[3] | Double gloving with nitrile gloves is recommended for enhanced protection.[2] |
| Eye & Face Protection | Safety glasses with side-shields (marked with "Z87").[2] | Full-face shield or safety goggles for splash hazards.[2] |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area.[2] Use in a chemical fume hood. | An N95 respirator or higher (e.g., full-face air-purifying respirator) if there is a risk of aerosolization or when handling large quantities of powdered peptide.[2] |
| Foot Protection | Closed-toe shoes.[2] | Chemical-resistant boots.[2] |
Operational Plan: Safe Handling and Storage
Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
Step-by-Step Handling Procedure:
-
Preparation : Before handling, ensure the designated work area (preferably a chemical fume hood) is clean and uncluttered.[3] Gather all necessary sterile materials such as vials, pipettes, and solvents.
-
Don PPE : Put on all required personal protective equipment as outlined in the table above.[3]
-
Weighing : When weighing the lyophilized powder, do so in a designated area, taking care to avoid creating dust.[3]
-
Reconstitution : If preparing a solution, add the solvent slowly to the vial. Cap the container securely before mixing to dissolve the compound.
-
Experimentation : Carry out the experimental procedures, minimizing the generation of aerosols.
-
Cleanup : Decontaminate the workspace and any equipment used. Wash hands thoroughly after handling, even if gloves were worn.[4]
Storage:
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental release. All waste must be handled in accordance with federal, state, and local environmental control regulations.[1][4]
Step-by-Step Disposal Procedure:
-
Waste Collection : Place the peptide, in either solid or solution form, into a clearly labeled waste container designated for chemical waste.[3] All contaminated solid waste, including gloves, pipette tips, and empty vials, should be collected in a designated and clearly labeled hazardous waste container.[2]
-
Container Sealing : Securely seal the waste container to prevent any leakage.[3]
-
Incineration (Recommended Method) : Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Waste Pickup : Arrange for disposal by a licensed professional waste disposal service.
Experimental Protocols: First Aid Measures
In the event of exposure, follow these first aid protocols:
-
Inhalation : If inhaled, remove the person to fresh air and keep them comfortable for breathing.[1] If breathing is difficult, seek medical attention.[3]
-
Skin Contact : In case of skin contact, wash the affected area thoroughly with plenty of water.[1][3] If skin irritation or a rash occurs, get medical advice/attention.
-
Eye Contact : If the compound comes into contact with the eyes, rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
Ingestion : If swallowed, rinse the mouth.[1] Do NOT induce vomiting. Call a physician or poison control center immediately.
Workflow for Safe Handling and Disposal of this compound
Caption: A step-by-step workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
